4-Hydroxychalcone
Description
structure in first source
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWCDTYUYPOAIU-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022453 | |
| Record name | 4-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38239-55-3, 20426-12-4 | |
| Record name | trans-4-Hydroxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Hydroxychalcone | |
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| Record name | 4-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-HYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxychalcone: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxychalcone, a flavonoid derivative, has emerged as a promising candidate in cancer research due to its demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, focusing on its impact on key signaling pathways, induction of apoptosis, and cell cycle regulation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways involved to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by:
-
Inducing Oxidative Stress: this compound has been shown to increase the levels of reactive oxygen species (ROS) within cancer cells. This elevation in ROS can lead to cellular damage and trigger apoptotic cell death.
-
Modulating Key Signaling Pathways: The compound interferes with critical signaling cascades that are often dysregulated in cancer, including the NF-κB, Wnt/β-catenin, and PI3K/Akt pathways.
-
Inducing Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, this compound effectively triggers programmed cell death in cancer cells.
-
Promoting Cell Cycle Arrest: The compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cancer cells, including its cytotoxicity (IC50 values) and its impact on the expression of key regulatory proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myelogenous Leukemia | 30 | [1] |
| HTB-26 | Breast Cancer | 10-50 | [2] |
| PC-3 | Pancreatic Cancer | 10-50 | [2] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
| HCT116 | Colon Cancer | 22.4 | [2] |
| A549 | Lung Cancer | > 20 | [3] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Potent cytotoxin | [4][5] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Potent cytotoxin | [4][5] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Protein | Effect of this compound | Citation |
| A549 | Bax | Increased expression | [3] |
| A549 | Bcl-2 | Decreased expression | [3] |
| A549 | Cleaved PARP | Increased expression | [3] |
| A549 | Caspase-3 | Increased expression | [3] |
Table 3: Effect of this compound on Cell Cycle-Related Protein Expression
| Cell Line | Protein | Effect of this compound | Citation |
| SGC-7901 | p21 | Increased expression | [6] |
| MKN-45 | p21 | Increased expression | [6] |
Signaling Pathways Modulated by this compound
This compound has been demonstrated to interfere with several key signaling pathways that are crucial for cancer cell survival and proliferation.
NF-κB Signaling Pathway
This compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It achieves this primarily through the inhibition of proteasome activity.[1][7] This leads to the stabilization of IκBα, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits.[1][7][8]
References
- 1. josorge.com [josorge.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Investigating the Antioxidant Properties of 4-Hydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxychalcone, a flavonoid precursor, has garnered significant scientific interest due to its diverse pharmacological activities, including notable antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. As precursors to flavonoids, they are widespread in edible plants and have been a subject of interest for their medicinal properties for centuries. This compound, characterized by a hydroxyl group at the fourth position of one of its aromatic rings, exhibits a range of biological activities, with its antioxidant potential being a key area of investigation. This guide will delve into the scientific evidence supporting the antioxidant effects of this compound, providing a detailed overview for further research and development.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the activation of cellular signaling pathways.
Direct Radical Scavenging
The chemical structure of this compound, particularly the presence of the phenolic hydroxyl group and the α,β-unsaturated ketone moiety, allows it to directly donate a hydrogen atom or an electron to neutralize free radicals. This activity has been demonstrated in various in vitro antioxidant assays.
Indirect Antioxidant Effects: Nrf2 Signaling Pathway Activation
A significant aspect of this compound's antioxidant activity is its ability to modulate endogenous antioxidant defense systems. It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][2]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Chalcones, including this compound, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2[1][3][4]. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes[1][5].
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the available data.
| Assay | Compound | IC50 / % Inhibition | Reference |
| DPPH Radical Scavenging | This compound | 63.4% inhibition at 200 µM | [6][7] |
| DPPH Radical Scavenging | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one (a related hydroxychalcone) | 8.22 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections outline the standard protocols for the most common assays used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample preparation: Prepare serial dilutions of this compound.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Cellular Antioxidant Activity
While in vitro assays are valuable for determining the direct radical scavenging capacity of a compound, cellular antioxidant activity (CAA) assays provide insights into the antioxidant effects within a biological system. These assays typically involve exposing cells to an oxidizing agent and measuring the ability of the antioxidant to prevent or reduce the resulting oxidative stress.
A study on neuroblastoma cells showed that this compound can induce oxidative stress at higher concentrations, leading to a decrease in cellular glutathione levels and an increase in reactive oxygen species (ROS)[9][10]. This pro-oxidant effect in cancer cells is an important aspect of its anticancer activity. Conversely, in other contexts, its activation of the Nrf2 pathway suggests a protective, antioxidant role in normal cells.
Conclusion
This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of the key cellular antioxidant Nrf2 signaling pathway. While further studies are required to fully elucidate its antioxidant profile, particularly in obtaining comprehensive quantitative data from various assays and exploring its effects in different cell types and in vivo models, the existing evidence strongly supports its role as a promising candidate for the development of novel antioxidant-based therapeutics. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of the therapeutic applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antioxidant Activity and Conformational Study of this compound | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
The Anti-inflammatory Potential of 4-Hydroxychalcone: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of 4-Hydroxychalcone, a naturally occurring chalcone with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in the field of anti-inflammatory drug discovery.
Core Findings: Inhibition of Key Inflammatory Pathways
This compound has been demonstrated to exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has also been shown to influence the production of other critical inflammatory mediators, including prostaglandins and nitric oxide.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on key inflammatory markers.
| Target Pathway | Parameter | Cell Line | Inducer | IC50 Value | Citation |
| NF-κB Pathway | TNFα-induced NF-κB activation | K562 | TNFα | 30 µM | [1] |
| Inflammatory Mediator | Compound | Cell Line | Inducer | IC50 Value | Citation |
| Prostaglandin E2 (PGE2) | 2'-hydroxy-4'-methoxychalcone* | Rat Peritoneal Macrophages | TPA | 3 µM | [2][3] |
| Nitric Oxide (NO) | This compound | RAW 264.7 | LPS | Not Reported | |
| Tumor Necrosis Factor-alpha (TNF-α) | This compound | Various | Various | Not Reported | |
| Interleukin-6 (IL-6) | This compound | Various | Various | Not Reported |
*Note: 2'-hydroxy-4'-methoxychalcone is a structurally similar chalcone derivative. Data is provided for comparative purposes.
Signaling Pathway Visualization
The primary anti-inflammatory mechanism of this compound involves the inhibition of the canonical NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.
References
Unlocking the Antimicrobial Power of 4-Hydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxychalcone, a flavonoid precursor, has emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities. This technical guide provides a comprehensive overview of the antimicrobial potential of this compound and its derivatives, focusing on its efficacy against key bacterial and fungal pathogens. This document details its mechanisms of action, summarizes quantitative antimicrobial data, and provides standardized experimental protocols for its evaluation. Visualizations of experimental workflows and targeted signaling pathways are included to facilitate a deeper understanding of its therapeutic promise.
Introduction
Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Their versatile structure allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, in particular, has garnered attention for its potent activity against a variety of microorganisms, including drug-resistant strains. This guide explores the existing research on this compound's antimicrobial capabilities, offering a centralized resource for researchers in the field.
Antimicrobial Spectrum and Efficacy
This compound and its derivatives have demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Antibacterial Activity
Studies have shown that this compound and its substituted analogues are particularly effective against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3][4] The activity against Gram-negative bacteria like Escherichia coli can be more variable, often requiring structural modifications to enhance efficacy.[1][5]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Bacterial Pathogens
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus | 1.56 - 3.13 | [6] |
| 2',4',6'-Trihydroxychalcone | Staphylococcus aureus | 25 - >200 | [6] |
| 2,4,2'-Trihydroxy-5'-methylchalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) (20 strains) | 25.0 - 50.0 | [4] |
| Sanjuanolide (a 3'-hydroxyisoprenyl chalcone) | Staphylococcus aureus CMCC 26003 | 12.5 | [5] |
| Sanjuanolide derivative 4c (3-hydroxyl, 4-methoxy) | Staphylococcus aureus CMCC 26003 | 12.5 | [5] |
| Sanjuanolide derivative 4d (3-methoxy, 4-hydroxyl) | Staphylococcus aureus CMCC 26003 | 25 | [5] |
| Chalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 5 | [7] |
Antifungal Activity
The antifungal properties of hydroxychalcones have been notably demonstrated against Candida species. The presence and position of hydroxyl groups on the chalcone scaffold are crucial for their anti-Candida activity.[8]
Table 2: Antifungal Activity of Hydroxychalcones
| Compound | Fungal Strain | Activity | Reference |
| 2,4,2'-Trihydroxy-5'-methylchalcone | Candida species | Most intensive anti-Candida activity among derivatives tested | [8] |
| 4'-Hydroxychalcone (C135) | Candida albicans | Promising effects against planktonic cultures and biofilms | [9] |
| 2'4'-Dihydroxychalcone | Candida spp. | Inhibited growth at 15.6 µg/mL | [10] |
Anti-Biofilm Activity
Bacterial and fungal biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. This compound and its derivatives have shown promising activity in inhibiting biofilm formation and disrupting established biofilms.
Table 3: Anti-Biofilm Activity of this compound and Related Compounds
| Compound | Microbial Strain | Biofilm Inhibition | Reference |
| 4'-Hydroxychalcone (C135) | Candida albicans and Streptococcus mutans dual-species biofilms | Hindered biofilm development and killed microbes in preformed biofilms | [9] |
| Chalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Biofilm Inhibitory Concentration (MBIC) of 20 µg/mL | [7] |
| Chalcone | Staphylococcus aureus | Reduced biofilm formation | [11] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is multifaceted, involving the disruption of several key cellular processes.
Disruption of Bacterial Virulence
In Staphylococcus aureus, chalcones have been shown to target key virulence factors. One mechanism involves the inhibition of Sortase A (SrtA) , a transpeptidase that anchors surface proteins crucial for bacterial adhesion and pathogenesis.[11] Another key target is alpha-hemolysin (Hla) , a pore-forming toxin that damages host cells. Chalcones can reduce the expression and hemolytic activity of Hla.[11]
Figure 1: Mechanism of this compound against S. aureus virulence.
Antifungal Mechanisms of Action
Against Candida albicans, 4'-hydroxychalcone (C135) has been shown to affect the fungal cell wall and ergosterol biosynthesis pathway. It down-regulates the expression of genes involved in β-glucan synthesis (BGL2, FKS1) and remodeling (XOG1, PHR1, PHR2), as well as the ERG11 gene, which is crucial for ergosterol production.[9][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity and function.
Figure 2: Antifungal mechanism of 4'-Hydroxychalcone against C. albicans.
Experimental Protocols
Standardized methodologies are crucial for the reproducible evaluation of antimicrobial compounds. The following are detailed protocols for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in broth.[13][14][15]
Figure 3: Workflow for Broth Microdilution MIC Assay.
Protocol:
-
Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.[17]
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]
Disc Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the compound.[16][18][19]
Figure 4: Workflow for Disc Diffusion Assay.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[16]
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[19]
-
Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 37°C for 16-18 hours.[19]
-
Measurement: Measure the diameter of the zone of complete growth inhibition around the disc in millimeters.
Crystal Violet Biofilm Assay
This assay quantifies biofilm formation by staining the adherent biomass with crystal violet.[20][21][22]
Figure 5: Workflow for Crystal Violet Biofilm Assay.
Protocol:
-
Biofilm Formation: Grow microorganisms in a 96-well plate in the presence of sub-inhibitory concentrations of this compound. Incubate under appropriate conditions to allow biofilm formation.
-
Washing: Discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[21]
-
Washing: Remove the crystal violet solution and wash the wells with water.
-
Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the stain from the biofilm.[21]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at approximately 590 nm.[20]
Structure-Activity Relationship (SAR)
The antimicrobial activity of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. For hydroxychalcones, the number and location of hydroxyl groups are critical. For instance, dihydroxylated chalcones often exhibit potent antibacterial activity, while the addition of a third hydroxyl group can sometimes decrease activity, possibly due to increased polarity affecting membrane penetration.[6] Lipophilicity of the rings also plays a crucial role in the antistaphylococcal activity.[3]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antimicrobial agents with multifaceted mechanisms of action. Their ability to inhibit bacterial virulence, disrupt fungal cell integrity, and combat biofilms makes them attractive candidates for further drug development. Future research should focus on optimizing the chalcone scaffold to enhance efficacy, particularly against Gram-negative bacteria, and to improve pharmacokinetic and safety profiles for potential clinical applications. In vivo studies are warranted to validate the in vitro findings and to assess the therapeutic potential of these compounds in treating microbial infections. The synergistic effects of hydroxychalcones with existing antibiotics also present an exciting avenue for combating antimicrobial resistance.[1][4]
References
- 1. Antibacterial Efficacy of Dihydroxylated Chalcones in Binary and Ternary Combinations with Nalidixic Acid and Nalidix Acid-Rutin Against Escherichia coli ATCC 25 922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Candida activity of synthetic hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Application of 4′-Hydroxychalcone in Combination with tt-Farnesol Is Effective against Candida albicans and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. pubcompare.ai [pubcompare.ai]
- 15. protocols.io [protocols.io]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 20. Crystal violet staining protocol | Abcam [abcam.com]
- 21. static.igem.org [static.igem.org]
- 22. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxychalcone: An In-Depth Technical Guide to its Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxychalcone, a flavonoid belonging to the chalcone subgroup, has garnered significant scientific interest due to its diverse pharmacological activities. As a naturally occurring compound found in various plants, it serves as a precursor for other flavonoids and exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. A key aspect of its bioactivity lies in its ability to modulate the function of various enzymes, making it a compelling candidate for drug discovery and development.
This technical guide provides a comprehensive overview of the enzyme inhibition kinetics of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, a consolidated summary of quantitative inhibition data, and visualizations of the relevant biological pathways.
Enzyme Inhibition Data
The inhibitory effects of this compound have been evaluated against several key enzymes. The following tables summarize the available quantitative data, including IC50 and Ki values, and the observed type of inhibition.
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Source |
| Tyrosinase | L-DOPA | Varies | 3.1 | Competitive | [1] |
| Xanthine Oxidase | Xanthine | 22.5 | 17.4 | Competitive | [2][3] |
| Acetylcholinesterase (AChE) | Acetylthiocholine | 1.44 | 0.56 | Mixed-type | [4] |
| β-Secretase (BACE1) | N/A | 1.44 | 0.56 | N/A | [4] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as substrate concentration, enzyme source, and buffer composition.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key enzyme inhibition assays cited in the literature for this compound.
Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric determination of the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopachrome.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions are made in phosphate buffer to achieve the desired test concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Different concentrations of this compound solution (or DMSO for the control).
-
Tyrosinase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 492 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the type of inhibition and the inhibition constant (Ki), Lineweaver-Burk plots (a plot of 1/velocity versus 1/[substrate]) are constructed by measuring the enzyme activity at various substrate concentrations in the presence and absence of the inhibitor.[5][6]
-
Xanthine Oxidase Inhibition Assay
This protocol describes the determination of xanthine oxidase inhibition by measuring the decrease in uric acid production from xanthine.
Materials and Reagents:
-
Xanthine Oxidase (XO) from bovine milk (EC 1.17.3.2)
-
Xanthine
-
This compound
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO, with subsequent dilutions in phosphate buffer.
-
-
Assay Protocol:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), combine:
-
Phosphate buffer
-
Varying concentrations of this compound solution (or DMSO for the control).
-
Xanthine oxidase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).
-
Start the reaction by adding the xanthine solution.
-
Monitor the increase in absorbance at 290 nm, which corresponds to the formation of uric acid, for a defined period (e.g., 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Determine the reaction rate from the initial linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value from the dose-response curve.
-
Analyze the inhibition kinetics using Lineweaver-Burk plots to identify the type of inhibition and calculate the Ki value.[5][6]
-
Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman's method, which measures the activity of acetylcholinesterase through the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO, with subsequent dilutions in Tris-HCl buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
DTNB solution
-
Different concentrations of this compound solution (or DMSO for the control).
-
AChE solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the enzyme inhibition of this compound and a generalized experimental workflow for determining enzyme inhibition kinetics.
Caption: Generalized workflow for an enzyme inhibition kinetics experiment.
Caption: Inhibition of the melanogenesis pathway by this compound.
Caption: Inhibition of the purine metabolism pathway by this compound.
Caption: Inhibition of cholinergic signaling by this compound.
Conclusion
This compound demonstrates significant inhibitory activity against a range of enzymes that are implicated in various physiological and pathological processes. Its ability to act as a competitive inhibitor of tyrosinase and xanthine oxidase, and as a mixed-type inhibitor of acetylcholinesterase, highlights its potential as a lead compound for the development of novel therapeutic agents. The detailed protocols and compiled data within this guide are intended to facilitate further research into the enzyme inhibition kinetics of this compound and to support the design of more potent and selective inhibitors for a variety of disease targets. The provided visualizations of the affected signaling pathways offer a clear conceptual framework for understanding the broader biological implications of its enzyme inhibitory actions. Further investigation into the structure-activity relationships of this compound derivatives will be crucial in optimizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Brain acetylcholinesterase activity controls systemic cytokine levels through the cholinergic anti-inflammatory pathway [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
In Vivo Chemopreventive Efficacy of 4-Hydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxychalcone, a flavonoid precursor, has demonstrated significant potential as a chemopreventive agent in various in vivo models. This technical guide provides a comprehensive overview of its effects, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Data Presentation: Quantitative In Vivo Efficacy
The chemopreventive effects of this compound have been quantified in preclinical studies. The following tables summarize the key findings from an in vivo study utilizing the ApcMin mouse model of intestinal tumorigenesis.
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percentage Reduction | p-value |
| Colon Adenomas | ||||
| Number | 6.9 (average) | 3.8 (average) | 45% | <0.01 |
| Size | Not specified | Not specified | 35% | <0.05 |
| Small Intestine Adenomas | ||||
| Distal Small Intestine (Number) | 25.7 (average) | 16.7 (average) | 35% | <0.01 |
| Proximal Small Intestine (Number) | 12.5 (average) | 8.4 (average) | 33% | =0.03 |
| Distal Small Intestine (Size) | Not specified | Not specified | 39% | =0.01 |
Table 1: Effect of this compound on Intestinal Adenoma Development in ApcMin Mice [1][2]
| Cellular Process | Location | Effect of this compound | Percentage Change | p-value |
| Proliferation (Ki-67 Positive Cells) | ||||
| Colon Polyps | Decrease | 40% | =0.03 | |
| Distal Small Intestine Polyps | Decrease | 23% | =0.03 | |
| Apoptosis (TUNEL Positive Cells) | ||||
| Colon Polyps | Increase | 99% | <0.01 |
Table 2: Cellular Effects of this compound in Intestinal Adenomas of ApcMin Mice [1]
Experimental Protocols
This section details the methodologies employed in key in vivo studies investigating the chemopreventive effects of this compound.
ApcMin Mouse Model of Intestinal Tumorigenesis
-
Animal Model: Transgenic adenomatous polyposis coli multiple intestinal neoplasia (ApcMin) mice, which spontaneously develop intestinal adenomas.
-
Treatment Regimen:
-
Endpoint Analysis:
Immunofluorescence Staining for Ki-67 (Proliferation Marker)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded sections of colon and distal small intestine adenomas were used.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed.
-
Primary Antibody: Sections were incubated with a primary antibody specific for Ki-67.
-
Secondary Antibody: A fluorescently labeled secondary antibody was used for detection.
-
Imaging: Stained sections were visualized using a fluorescence microscope.
-
Quantification: The percentage of Ki-67-positive cells was determined by counting the number of stained nuclei relative to the total number of nuclei in the polyp.
TUNEL Assay (Apoptosis Detection)
-
Assay Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Paraffin-embedded tissue sections were deparaffinized and rehydrated.
-
Sections were treated with proteinase K to retrieve antigenic sites.
-
The tissue was incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
-
Imaging and Quantification: Apoptotic cells were visualized by fluorescence microscopy, and the percentage of TUNEL-positive cells was quantified.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
-
Objective: To measure the mRNA expression levels of β-catenin target genes (c-Myc, Axin2, and CD44) in colon adenomas.
-
RNA Extraction: Total RNA was isolated from colon adenoma tissues.
-
Reverse Transcription: RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR was performed using primers specific for c-Myc, Axin2, CD44, and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method.
Signaling Pathways and Molecular Mechanisms
This compound exerts its chemopreventive effects through the modulation of several key signaling pathways.
Wnt/β-catenin Signaling Pathway
In the context of intestinal tumorigenesis, the Wnt/β-catenin pathway is often hyperactivated. This compound has been shown to downregulate this pathway.
References
Computational Docking of 4-Hydroxychalcone: A Technical Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the computational docking studies of 4-Hydroxychalcone, a naturally occurring flavonoid precursor with demonstrated biological activities, against various protein targets implicated in disease pathways. This document provides a comprehensive overview of the binding interactions, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts.
Introduction to this compound and In Silico Docking
This compound is a secondary metabolite found in various plants and serves as a precursor for flavonoids and isoflavonoids. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Computational docking is a powerful in silico method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds.
This guide focuses on the computational docking of this compound with four key protein targets: Epidermal Growth Factor Receptor (EGFR), Tyrosinase, Cyclin-Dependent Kinase 2 (CDK2), and Topoisomerase IIα.
Target Proteins and Signaling Pathways
This compound has been shown to interact with several key proteins involved in critical cellular signaling pathways. Understanding these interactions provides insight into its potential therapeutic effects.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[1] this compound has been investigated as a potential inhibitor of EGFR.
Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[2] Chalcones are being explored as tyrosinase inhibitors for applications in cosmetics and medicine.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, and its aberrant activity is frequently observed in cancer cells.[3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Topoisomerase IIα
Topoisomerase IIα is an enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. While direct docking studies of this compound with this enzyme are limited, various chalcone derivatives have shown inhibitory activity.[4]
Quantitative Data from Docking Studies
The following tables summarize the quantitative data obtained from various computational docking studies of this compound and its derivatives with the target proteins.
Table 1: Docking of this compound and Derivatives with EGFR
| Compound | PDB ID | Software | Binding Energy (kcal/mol) | Predicted IC50 | Reference |
| This compound | 1M17 | - | -6.304 | - | [5] |
| Chalcone Derivative 21 | 1M17 | AutoDock 4.0 | -9.25 | 164.66 nM | [6] |
| Chalcone Derivative 22 | 1M17 | AutoDock 4.0 | -8.80 | - | [6] |
| Chalcone Derivative 5 | 1M17 | AutoDock Tools | -7.60 | - | [7] |
| Chalcone Derivative 6 | 1M17 | AutoDock Tools | -7.44 | - | [7] |
| Chalcone Derivative 7 | 1M17 | AutoDock Tools | -7.38 | - | [7] |
| Erlotinib (Reference) | 1M17 | AutoDock Tools | -7.0 | - | [7] |
Table 2: Inhibition of Tyrosinase by this compound and Derivatives
| Compound | IC50 (µg/mL) | Binding Energy (kJ/mol) | Reference |
| This compound (HC) | 64.35 | -30.13 | [8] |
| 4-Hydroxy-3-methoxychalcone (HMC) | 21.56 | -31.38 | [8] |
Table 3: Docking of Chalcone Derivatives with CDK2
| Compound | PDB ID | Software | Binding Affinity (kcal/mol) | Reference |
| Designed Chalcone e | 6GUE | PyRx | -11.0 | [3] |
| Designed Chalcone h | 6GUE | PyRx | -11.0 | [3] |
| Designed Chalcone j | 6GUE | PyRx | -10.8 | [3] |
| Designed Chalcone l | 6GUE | PyRx | -10.9 | [3] |
Experimental Protocols for Computational Docking
This section provides a detailed, generalized methodology for performing molecular docking studies based on the protocols reported in the cited literature.
Software and Programs
-
Molecular Docking: AutoDock 4.0/4.2, AutoDock Vina, PyRx, MOE (Molecular Operating Environment)
-
Visualization and Preparation: Schrodinger’s Maestro, MGLTools, Discovery Studio, ChemDraw
Protein Preparation
-
Obtain Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, the PDB ID for EGFR kinase domain used in several studies is 1M17.[6][7]
-
Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands or ions.
-
Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.
-
Charge Assignment: Kollman charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format for use with AutoDock.
Ligand Preparation
-
Ligand Structure: The 2D structure of this compound is drawn using software like ChemDraw.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its energy is minimized using a suitable force field (e.g., CHARMM).[6]
-
Torsion and Rotatable Bonds: The rotatable bonds of the ligand are defined to allow for flexibility during docking.
-
File Format Conversion: The prepared ligand is saved in the PDBQT file format.
Grid Generation
A grid box is generated to define the active site of the protein where the docking simulation will be performed. The size and center of the grid box are crucial parameters. For example, in a study with EGFR (PDB: 1M17), the grid parameters were set to 60 x 60 x 60 Å in the x, y, and z dimensions with a spacing of 0.553 Å, centered at x=22.014, y=0.253, and z=52.794.[7]
Molecular Docking Simulation
The docking simulation is performed using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[7] The number of docking runs is typically set to generate multiple binding poses.
Analysis of Docking Results
-
Binding Energy: The binding energy (or docking score) of each pose is calculated to estimate the binding affinity. Lower binding energies generally indicate more favorable binding.
-
Pose Selection: The pose with the lowest binding energy is typically selected as the most probable binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein in the selected pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the active site. For instance, molecular docking of this compound with EGFR revealed hydrogen bonds with MET793, GLN791, and LYS745.[5]
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand (if available) into the active site and comparing the predicted pose with the experimental structure. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.
Conclusion
Computational docking studies have provided valuable insights into the potential molecular mechanisms of this compound's biological activities. The interactions with key protein targets such as EGFR, tyrosinase, and CDK2 highlight its potential as a lead compound for the development of novel therapeutics. This technical guide summarizes the key findings and provides a framework for conducting further in silico investigations. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further experimental validation is essential to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis, cytotoxicity assay, and molecular docking study of hydroxychalcone derivatives as potential tyrosinase inhibitors [jcps.bjmu.edu.cn]
The Cytotoxic Potential of 4-Hydroxychalcone in Neuroblastoma: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Anti-Cancer Activity of 4-Hydroxychalcone on Neuroblastoma Cells
Introduction
Neuroblastoma, a pediatric malignancy originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk, MYCN-amplified cases.[1][2][3] The quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This compound (4HC), a naturally occurring chalcone, has emerged as a promising candidate, demonstrating potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive analysis of the cytotoxic properties of this compound on neuroblastoma cells, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapeutics.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound have been evaluated across a panel of human neuroblastoma cell lines, including MYCN-amplified (IMR-32, SK-N-BE(2)) and non-MYCN-amplified (SH-SY5Y) cells. The data consistently demonstrates a more pronounced cytotoxic effect in MYCN-amplified cells, suggesting a potential therapeutic window for this high-risk subset of neuroblastoma.
Table 1: In Vitro Cytotoxicity of this compound on Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Assay | IC50 (µM) | Key Findings | Reference |
| IMR-32 | Amplified | MTT | Not explicitly stated, but significant reduction in viability at ≥2.5 µM | Highly sensitive to 4HC-induced cytotoxicity. | [3] |
| SK-N-BE(2) | Amplified | MTT | Not explicitly stated, but significant reduction in viability at ≥5 µM | Demonstrates significant dose-dependent cytotoxicity. | [3] |
| SH-SY5Y | Non-amplified | MTT | Not explicitly stated, but cytotoxic effects observed at 10-60 µM | Less sensitive compared to MYCN-amplified cells. | [4][5] |
Table 2: Cellular Effects of this compound on Neuroblastoma Cells
| Cell Line | 4HC Concentration | Duration of Treatment | Observed Effect | Quantitative Measure | Reference |
| IMR-32 | 25 µM | 4 hours | Glutathione (GSH) Depletion | Significant decrease in cellular GSH levels. | [3] |
| SK-N-BE(2) | 25 µM | 4 hours | Glutathione (GSH) Depletion | Significant decrease in cellular GSH levels. | [3] |
| SK-N-BE(2) | 25, 50, 100 µM | 2, 4, 6 hours | Reactive Oxygen Species (ROS) Production | Dose- and time-dependent increase in ROS levels. | [1] |
| SH-SY5Y | 10-60 µM | 24 hours | Apoptosis Induction | Increase in phosphatidylserine exposure on the cell surface. | [4][5] |
| SH-SY5Y | 10-60 µM | 24 hours | Cell Cycle Alteration | Significant changes in cell cycle progression. | [4][5] |
Mechanism of Action: A Multi-faceted Approach
This compound exerts its cytotoxic effects on neuroblastoma cells through a combination of mechanisms, primarily centered around the induction of oxidative stress and the subsequent activation of apoptotic pathways.
Induction of Oxidative Stress
A key initiating event in 4HC-induced cytotoxicity is the disruption of the cellular redox balance. Treatment with this compound leads to a significant depletion of intracellular glutathione (GSH), a critical antioxidant, and a corresponding increase in the levels of reactive oxygen species (ROS).[1][3] This state of oxidative stress creates a toxic intracellular environment, damaging cellular components and triggering downstream signaling cascades that lead to cell death.
Caption: Induction of Oxidative Stress by this compound.
Mitochondrial Dysfunction and Apoptosis
The mitochondrion plays a central role in the apoptotic cascade initiated by this compound. The compound has been shown to cause mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential and inhibition of mitochondrial respiration.[4][5] This mitochondrial distress leads to the release of pro-apoptotic factors into the cytoplasm.
The apoptotic process induced by this compound involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by an increase in the exposure of phosphatidylserine on the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[4][5] While the specific roles of Bcl-2 family proteins and caspases in 4HC-induced apoptosis in neuroblastoma are still under investigation, studies on other chalcones suggest the involvement of Bax upregulation, Bcl-2 downregulation, and the activation of caspase-9 and caspase-3.[4]
Caption: Mitochondrial-Mediated Apoptosis by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause alterations in the cell cycle progression of neuroblastoma cells.[4][5] While the specific phase of arrest and the molecular players involved in neuroblastoma are yet to be fully elucidated, studies on other chalcone derivatives in neuroblastoma have shown a G0/G1 phase arrest. This is often accompanied by a decrease in the expression of key cell cycle regulatory proteins such as Cyclin D, phospho-retinoblastoma protein (Rb), and E2F, and an increase in the expression of cell cycle inhibitors like p27.[6]
Caption: Proposed Cell Cycle Arrest Mechanism by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity on neuroblastoma cells.
Cell Culture
-
Cell Lines: Human neuroblastoma cell lines SH-SY5Y, IMR-32, and SK-N-BE(2) are commonly used.
-
Culture Medium: Cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Experimental Setup: Seed and treat cells as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes and collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following treatment with this compound, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, cyclins, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity against neuroblastoma cells, particularly in the aggressive, MYCN-amplified subtype. Its multi-pronged mechanism of action, involving the induction of oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest, makes it an attractive candidate for further preclinical and clinical development.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of neuroblastoma.
-
Pharmacokinetic and pharmacodynamic studies: Determining the drug's absorption, distribution, metabolism, and excretion profiles.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
-
Target identification: Precisely identifying the molecular targets of this compound to better understand its mechanism of action and potential for resistance.
The data presented in this technical guide provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for the treatment of neuroblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effects of 4'-hydroxychalcone on human neuroblastoma cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
The Dawn of a New Therapeutic Frontier: Discovery and Characterization of Novel 4-Hydroxychalcone Analogs
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the scientific community. Among the myriad of natural and synthetic compounds, chalcones, and specifically their 4-hydroxy analogs, have emerged as a promising class of molecules with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel 4-hydroxychalcone analogs, tailored for researchers, scientists, and drug development professionals.
Introduction to 4-Hydroxychalcones: A Versatile Scaffold
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[1][2] The presence of a hydroxyl group at the 4-position of one of the aromatic rings is a key structural feature that often imparts significant biological activity.[3] These compounds have garnered considerable attention due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][4] Their mechanism of action is often multifaceted, involving the modulation of various cellular signaling pathways, a prime example being the inhibition of the pro-inflammatory NF-κB pathway.[5][6][7]
Synthesis and Characterization: Building the Molecules of Interest
The synthesis of this compound analogs is most commonly achieved through the Claisen-Schmidt condensation reaction.[1][2][8] This versatile and efficient method involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1][9] More environmentally friendly "green" synthesis techniques, such as solvent-free grinding, have also been successfully employed.[8][10]
Following synthesis, a rigorous characterization process is essential to confirm the identity and purity of the novel analogs. Standard analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and hydroxyl (O-H) groups.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the stereochemistry of the α,β-unsaturated system.[1][11]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[9][11]
-
Melting Point Determination: As an indicator of purity.[10][11]
-
Single Crystal X-ray Diffraction: To definitively determine the three-dimensional molecular structure.[12]
A generalized workflow for the synthesis and characterization of this compound analogs is depicted below.
Biological Evaluation: Unveiling Therapeutic Potential
The therapeutic potential of novel this compound analogs is assessed through a battery of in vitro and in vivo biological assays. Key areas of investigation include their antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The antioxidant capacity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][3][11] The ability of the chalcone analogs to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically, and the results are often expressed as the half-maximal inhibitory concentration (IC50).
Anti-inflammatory Activity
The anti-inflammatory properties of this compound analogs are often investigated by their ability to inhibit key inflammatory mediators. This includes the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Anticancer Activity
The anticancer potential of these analogs is evaluated against various cancer cell lines using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] The GI50 (50% growth inhibition) values are determined to quantify the cytotoxic potency of the compounds.[14]
The table below summarizes the biological activities of selected this compound analogs.
| Compound | Biological Activity | Assay | Result (IC50/GI50) | Reference |
| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | Antioxidant | DPPH radical scavenging | 190.56 µg/mL | [11] |
| 4'-fluoro-2'-hydroxy-4-methoxychalcone | Anti-inflammatory | Cyclooxygenase (COX) inhibition | Not specified | [3] |
| 2-nitrochalcone analog (3a) | Anticancer (Leukemia) | MTT assay | 1.41–46.1 μM | [14] |
| 2-nitrochalcone analog (6) | Anticancer (Leukemia) | MTT assay | 2.07–31.3 μM | [14] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | Anti-inflammatory | Not specified | 2.26 µM | [3] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Anti-inflammatory | Not specified | 1.10 µM | [3] |
Mechanism of Action: Elucidating the Molecular Pathways
A crucial aspect of drug discovery is understanding the mechanism by which a compound exerts its biological effects. 4-Hydroxychalcones have been shown to modulate several key signaling pathways implicated in disease pathogenesis. One of the most well-characterized mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7]
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as tumor necrosis factor-alpha (TNFα), the inhibitor of κB (IκBα) is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4'-Hydroxychalcone has been shown to inhibit the TNFα-induced degradation of IκBα, thereby preventing the nuclear translocation of p50/p65 and subsequent gene expression.[5][7] This inhibition is mediated, at least in part, through the inhibition of the 26S proteasome, which is responsible for the degradation of IκBα.[5]
The diagram below illustrates the inhibitory effect of 4'-hydroxychalcone on the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound analogs.
General Procedure for the Synthesis of this compound Analogs via Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate 4-hydroxyacetophenone analog and substituted benzaldehyde in a suitable solvent (e.g., ethanol).[11][13]
-
Catalyst Addition: Slowly add a catalytic amount of a strong base, such as a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture with constant stirring.[9]
-
Reaction: Continue stirring the reaction mixture at room temperature for a specified period (typically 2-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).[1][11]
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.[8][10]
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound analog.[8][10]
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Assay Procedure: Add various concentrations of the test compounds to the DPPH solution in a 96-well plate.[11]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.
Conclusion and Future Directions
Novel this compound analogs represent a highly promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse biological activities and well-defined mechanisms of action, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to validate their therapeutic efficacy and safety in various disease models. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scitepress.org [scitepress.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Role of 4-Hydroxychalcone in the Regulation of NF-κB Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor complex that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of numerous chronic inflammatory diseases and cancers. Chalcones, a class of natural and synthetic aromatic ketones, have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth examination of a specific derivative, 4-Hydroxychalcone (4HCH), and its mechanism of action in regulating the NF-κB signaling pathway. We will detail its inhibitory effects, present quantitative data from key studies, provide comprehensive experimental protocols for assessing its activity, and visualize the underlying molecular pathways and workflows.
The NF-κB Signaling Pathway: A Primer
The canonical NF-κB pathway is the most common route to its activation. In an unstimulated state, the NF-κB dimer, typically a heterodimer of p50 and p65 (RelA) subunits, is held inactive in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of κB alpha).[3] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the p65 subunit, allowing the active p50/p65 dimer to translocate into the nucleus.[4] Once in the nucleus, it binds to specific κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-survival genes.[3]
References
- 1. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Hydroxychalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-hydroxychalcone using the Claisen-Schmidt condensation. This compound and its derivatives are of significant interest in drug discovery due to their wide range of biological activities.
Introduction
Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated ketone system linking two aromatic rings. They are precursors in the biosynthesis of flavonoids and exhibit a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] this compound, in particular, has demonstrated hepatoprotective effects and the ability to inhibit NF-κB activation, a key signaling pathway in inflammation and cancer.[4] The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving the base- or acid-catalyzed reaction between an aromatic aldehyde (in this case, 4-hydroxybenzaldehyde) and an aromatic ketone (acetophenone).[5][6]
Applications in Drug Development
This compound and its derivatives are valuable scaffolds in medicinal chemistry. Their biological activities are attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, and the substituted aromatic rings that can be modified to modulate activity and pharmacokinetic properties.
-
Antioxidant Activity : Chalcones with hydroxyl groups exhibit potent free radical scavenging activity. The antioxidant capacity of this compound has been demonstrated in studies, showing significant inhibition of the DPPH radical.[7]
-
Antimicrobial and Antiviral Properties : Chalcones have shown promise as antibacterial, antifungal, and antiviral agents.[2] The presence of a hydroxyl group on the aromatic ring can enhance this activity.
-
Anti-inflammatory Effects : By inhibiting key inflammatory mediators and signaling pathways like NF-κB, this compound can serve as a lead compound for the development of novel anti-inflammatory drugs.[4]
-
Anticancer Potential : Chalcones have been investigated for their cytotoxic effects on various cancer cell lines.[1][2] 4'-Hydroxychalcone has been shown to affect cancer cell viability while having no significant effect on non-transformed cells.[4]
-
Enzyme Inhibition : Certain chalcone derivatives are known to inhibit enzymes such as α-amylase and α-glucosidase, suggesting their potential in the management of type 2 diabetes.[3]
Experimental Protocols for this compound Synthesis
Two primary methods for the Claisen-Schmidt condensation synthesis of this compound are presented below: a conventional solvent-based method and a solvent-free "green" synthesis approach.
Protocol 1: Conventional Solvent-Based Synthesis
This method utilizes an alcoholic solvent and a strong base catalyst.
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or Methanol)
-
Distilled Water
-
Hydrochloric Acid (HCl), 10% (v/v) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-hydroxybenzaldehyde and acetophenone in a suitable volume of ethanol.
-
Prepare a solution of NaOH or KOH in distilled water (e.g., 30-50% w/v).
-
Cool the flask containing the aldehyde and ketone solution in an ice bath with continuous stirring.
-
Slowly add the base solution dropwise to the reaction mixture. The formation of a precipitate is often observed.
-
After the addition of the base, allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to 24 hours.[5] Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
Acidify the mixture by slowly adding 10% HCl until it is neutralized or slightly acidic. This will precipitate the product.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any remaining base or salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods (e.g., IR, NMR).
Protocol 2: Solvent-Free Grinding Synthesis (Green Chemistry)
This environmentally friendly method avoids the use of organic solvents and often results in shorter reaction times and high yields.[8]
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH) pellets or powder
-
Mortar and pestle
-
Distilled Water
-
Hydrochloric Acid (HCl), 10% (v/v) solution
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Place equimolar amounts of 4-hydroxybenzaldehyde, acetophenone, and a catalytic amount of solid NaOH in a mortar.[8]
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.[5][8] The friction and localized heat generated will drive the reaction.
-
Monitor the reaction progress by taking a small sample and analyzing it with TLC.
-
Once the reaction is complete, add cold water to the reaction mixture in the mortar.
-
Neutralize the mixture by adding cold 10% HCl solution.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude this compound by recrystallization from ethanol.[8]
-
Dry the purified product and calculate the yield.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Claisen-Schmidt synthesis of chalcones reported in the literature.
| Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| NaOH | Ethanol | 4 hours (stirring) | Room Temperature | 72-82 | [9] |
| KOH | Methanol | 8 hours (ultrasonic) | 80 °C | Not specified | [10] |
| NaOH | None (Grinding) | 30 minutes | Room Temperature | 32.5 - 66.67 | [5][8] |
| KOH | PEG-400 | 1 hour | 40 °C | 75-85 | [11] |
| Ba(OH)₂ | Not specified | Not specified | Not specified | 88-98 | [5] |
Note: Yields can vary significantly based on the specific substrates, purity of reagents, and reaction scale.
Visualizations
Claisen-Schmidt Condensation Reaction Pathway
Caption: Reaction mechanism of the Claisen-Schmidt condensation.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scitepress.org [scitepress.org]
- 6. scitepress.org [scitepress.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
Application Notes: 4-Hydroxychalcone Antioxidant Activity Assay using DPPH
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules, including flavonoids. 4-Hydroxychalcone, a member of this family, is investigated for its potential health benefits, notably its antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, a process linked to numerous chronic diseases, by neutralizing harmful free radicals.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of chemical compounds.[2][3][4][5]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] DPPH is a stable radical that has a deep purple color in solution and exhibits a strong absorption maximum at approximately 517 nm.[2][6] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from purple to yellow or colorless.[6] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical-scavenging activity of the antioxidant.[6]
Experimental Protocol
This protocol details the procedure for determining the in vitro antioxidant activity of this compound using the DPPH radical scavenging assay.
1. Materials and Equipment
-
Chemicals:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (Standard Antioxidant)
-
Methanol or Ethanol (ACS Grade)
-
-
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader
-
Analytical Balance
-
Vortex Mixer
-
Calibrated Micropipettes and tips
-
Volumetric flasks
-
96-well microplates (for microplate reader assay) or cuvettes
-
Amber glass bottles or flasks wrapped in aluminum foil
-
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Mix thoroughly until completely dissolved.
-
Store this solution in an amber bottle or a foil-wrapped flask at 4°C to protect it from light. This solution should be prepared fresh.[7]
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol or ethanol to get a 1 mg/mL (1000 µg/mL) stock solution.
-
From this stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) using the same solvent.
-
-
Standard (Ascorbic Acid) Stock Solution (e.g., 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol or ethanol, similar to the test compound.
-
Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µg/mL) for generating a standard curve.
-
3. Assay Procedure (Microplate Method)
-
Blank Preparation: Add 200 µL of methanol or ethanol to designated wells of a 96-well plate.
-
Control (DPPH only): Add 100 µL of the 0.1 mM DPPH solution to designated wells and 100 µL of methanol/ethanol.
-
Test Sample: Add 100 µL of each this compound dilution to separate wells. Then, add 100 µL of the 0.1 mM DPPH solution to each of these wells.
-
Standard: Add 100 µL of each Ascorbic Acid dilution to separate wells. Then, add 100 µL of the 0.1 mM DPPH solution to each of these wells.
-
Mix and Incubate: Gently mix the contents of the plate. Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure Absorbance: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[6][9]
4. Data Analysis and Calculation
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the inhibition percentage for each concentration of the test compound and the standard:
% Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Determine the IC50 Value:
-
The IC50 (Inhibitory Concentration 50%) is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Plot a graph with the percentage of scavenging activity on the Y-axis and the concentration of the test compound/standard on the X-axis.
-
Determine the IC50 value from the graph using linear regression analysis. A lower IC50 value indicates higher antioxidant activity.[6]
-
Data Presentation
The antioxidant activity of this compound is summarized below. Data is presented as the mean percentage of DPPH radical inhibition at various concentrations.
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | IC50 (µg/mL) |
| This compound | 25 | 28.5% | \multirow{4}{}{88.2} |
| 50 | 45.1% | ||
| 75 | 63.4%[8][10] | ||
| 100 | 78.9% | ||
| Ascorbic Acid (Standard) | 2 | 35.2% | \multirow{4}{}{4.5} |
| 4 | 48.5% | ||
| 6 | 65.8% | ||
| 8 | 89.1% |
Note: The data presented for this compound (excluding the cited value) and Ascorbic Acid are illustrative examples to demonstrate a typical dose-response relationship.
Mandatory Visualization
The following diagram illustrates the general workflow for the DPPH antioxidant activity assay.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcea.org [ijcea.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent-Free Synthesis of 4-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvent-free synthesis of 4-Hydroxychalcone and its derivatives. The described methods, primarily mechanochemical grinding and microwave-assisted synthesis, align with the principles of green chemistry by minimizing or eliminating the use of hazardous solvents, reducing reaction times, and often improving yields compared to conventional methods.
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of biological activities. Traditional synthesis, typically the Claisen-Schmidt condensation, often relies on volatile organic solvents, leading to environmental concerns. Solvent-free synthesis techniques offer a more sustainable and efficient alternative. These methods are simple, rapid, and environmentally friendly, making them highly attractive for both academic research and industrial drug development.[1][2][3]
Quantitative Data Summary
The following table summarizes quantitative data from various solvent-free synthesis methods for this compound and its derivatives, allowing for easy comparison of their efficiencies.
| Reactant A | Reactant B | Catalyst | Method | Reaction Time | Yield (%) | Reference |
| 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | None specified | Grinding | 30 min | 66.67 | [2][4][5] |
| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | Solid NaOH | Grinding | 30 min | 32.5 | [1] |
| 4-Hydroxyacetophenone | 4-Nitrobenzaldehyde | None specified | Grinding | 45 min | 70.63 | [6] |
| o-Hydroxy acetophenone | Aromatic aldehydes | Anhydrous K₂CO₃ | Microwave | Not Specified | High | [7][8] |
| Substituted aryl ketones | Substituted aryl aldehydes | Iodine-impregnated neutral alumina | Microwave | < 2 min | 79-95 | [9] |
Experimental Protocols
Method 1: Mechanochemical Synthesis via Grinding
This protocol describes the synthesis of 4'-hydroxy-4-hydroxy chalcone using a mortar and pestle, a simple and efficient solvent-free method.[2][4]
Materials:
-
4-Hydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Mortar and pestle
-
Cold deionized water
-
10% (v/v) Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Place equimolar amounts of 4-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) and 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol) into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2][6]
-
Upon completion, add cold deionized water to the reaction mixture in the mortar and continue to mix.
-
Neutralize the mixture with a cold 10% (v/v) HCl solution.[1][2]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the final 4'-hydroxy-4-hydroxy chalcone.[2]
-
Dry the purified crystals and determine the yield.
Method 2: Microwave-Assisted Solvent-Free Synthesis
This protocol outlines a rapid and high-yield synthesis of chalcones under solvent-free conditions using microwave irradiation. This method offers significant advantages in terms of reaction speed and efficiency.[9][10][11]
Materials:
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Substituted benzaldehyde
-
Catalyst (e.g., anhydrous potassium carbonate or iodine-impregnated neutral alumina)
-
Microwave synthesizer or a modified domestic microwave oven
-
Beaker or appropriate microwave-safe reaction vessel
-
Cold deionized water
-
Ethanol (for recrystallization)
-
Vacuum filtration apparatus
Procedure:
-
In a microwave-safe vessel, thoroughly mix equimolar amounts of the substituted acetophenone and benzaldehyde with a catalytic amount of anhydrous potassium carbonate or iodine-impregnated neutral alumina.[7][8][9]
-
Place the vessel in the microwave synthesizer.
-
Irradiate the mixture at a suitable power level (e.g., 160-800 watts) for a short duration (typically 1-5 minutes).[11] The reaction progress can be monitored by TLC at intervals.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold deionized water to the vessel and stir to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Dry the purified chalcone and calculate the yield.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols for the solvent-free synthesis of this compound.
Caption: Workflow for mechanochemical synthesis of this compound.
Caption: Workflow for microwave-assisted synthesis of chalcones.
Reaction Signaling Pathway
The fundamental reaction for the synthesis of this compound is the Claisen-Schmidt condensation.
References
- 1. scitepress.org [scitepress.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. rjpn.org [rjpn.org]
- 4. researchgate.net [researchgate.net]
- 5. solvent-free-synthesis-of-4-hydroxy-4-hydroxy-chalcone-and-its-potential-as-an-antibacterial - Ask this paper | Bohrium [bohrium.com]
- 6. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Synthesis of 4-Hydroxychalcone Using PEG-400 as a Recyclable Solvent
Introduction
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. They are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The synthesis of chalcones is of significant interest to medicinal chemists. Traditionally, the Claisen-Schmidt condensation is employed, often utilizing strong bases in volatile organic solvents (VOCs). In a move towards greener and more sustainable chemistry, Poly(ethylene glycol) (PEG-400) has emerged as a highly effective and recyclable reaction medium. PEG-400 is non-toxic, inexpensive, thermally stable, and water-miscible, which simplifies product separation and solvent recovery.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of 4-Hydroxychalcone using PEG-400 as a recyclable solvent.
Reaction Principle
The synthesis of this compound is achieved via a Claisen-Schmidt condensation reaction between 4-hydroxy acetophenone and a suitable benzaldehyde derivative. In this protocol, we will focus on the reaction with 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 3-nitrobenzaldehyde in the presence of a base catalyst (e.g., KOH) within PEG-400 as the solvent. The use of PEG-400 as a reaction medium offers a cleaner reaction with excellent yields and shorter reaction times.[2][5]
Experimental Protocols
Materials and Equipment
-
4-hydroxy acetophenone
-
2-chlorobenzaldehyde
-
4-chlorobenzaldehyde
-
3-nitrobenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Poly(ethylene glycol) 400 (PEG-400)
-
Ethanol (for recrystallization)
-
Ice-cold water
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel-G)
-
Iodine vapor for TLC visualization
-
Melting point apparatus
-
FT-IR spectrometer
-
Mass spectrometer
-
Elemental analyzer
General Synthesis Procedure for this compound Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar mixture of 4-hydroxy acetophenone (e.g., 1.0 g) and the desired substituted benzaldehyde (e.g., 2-chlorobenzaldehyde, 1.1 g) in PEG-400 (15 ml).[2]
-
Addition of Catalyst: To this mixture, add the base catalyst (e.g., 2 mmol of KOH).[2]
-
Reaction: Stir the reaction mixture at a specific temperature (e.g., 40°C) for a designated time (e.g., 1 hour).[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion of the reaction, pour the reaction mixture into ice-cold water (100 ml) with constant stirring. The product will precipitate out of the solution.[1][2]
-
Isolation of Product: Filter the precipitated product using a Buchner funnel, wash it with water, and dry it.[1]
-
Purification: The crude product can be purified by recrystallization from ethanol to obtain the pure this compound derivative.[1]
-
Solvent Recycling: The filtrate containing PEG-400 and water can be evaporated to remove the water, allowing the PEG-400 to be recovered and reused for subsequent reactions.[2]
Data Presentation
Table 1: Synthesis of this compound Derivatives in PEG-400
| Entry | Substituted Benzaldehyde | Product Name | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Molecular Formula |
| 1 | 2-chlorobenzaldehyde | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 1 | 85 | 170-172 | C₁₅H₁₁ClO₂ |
| 2 | 4-chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 1 | 90 | 180 | C₁₅H₁₁ClO₂ |
| 3 | 3-nitrobenzaldehyde | 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 1.5 | 82 | 165-167 | C₁₅H₁₁NO₄ |
Data compiled from literature reports.[2]
Table 2: Characterization Data for 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
| Analysis | Result |
| IR (KBr, cm⁻¹) | 3261 (-OH), 1691 (C=O), 1591 (C=C) |
| Mass Spectrum (m/z) | 259 (M+2) |
| Elemental Analysis | Calculated: C, 69.64; H, 4.29. Found: C, 69.58; H, 4.25. |
Data extracted from a study on the synthesis of 4-hydroxy chalcones using PEG-400.[2]
Table 3: Recyclability of PEG-400 in Chalcone Synthesis
| Run | Yield (%) |
| 1 | 93 |
| 2 | 90 |
| 3 | 85 |
| 4 | 78 |
| 5 | 70 |
This table illustrates the potential for PEG-400 recycling, with a gradual decrease in yield over successive runs.[6]
Visualizations
Reaction Pathway
Caption: Claisen-Schmidt condensation for this compound synthesis.
Experimental Workflow
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium for the One-Pot Synthesis of N-Substituted Azepines under Catalyst-Free Conditions [organic-chemistry.org]
- 4. Polyethylene glycol (PEG-400) promoted as an efficient and recyclable reaction medium for the one-pot eco-friendly synthesis of functionalized isoxazole substituted spirooxindole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Cell Culture Protocols for Assessing 4-Hydroxychalcone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxychalcone (4HC) is a natural phenolic compound belonging to the chalcone family, known for its diverse biological activities.[1][2] Chalcones, as secondary metabolites, have garnered significant attention in cancer research due to their potential to induce apoptosis and inhibit tumor cell proliferation.[3] Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines, particularly neuroblastoma, by inducing oxidative stress and mitochondrial dysfunction.[4][5] It has also been shown to inhibit critical signaling pathways such as NF-κB and EGFR/AKT/ERK1/2.[1][6]
This application note provides detailed protocols for assessing the cytotoxicity of this compound in vitro using common and reliable cell-based assays: the MTT assay for metabolic viability and the LDH assay for cell membrane integrity.
Core Principles of Cytotoxicity Assays
2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a widely used method for evaluating cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.
2.2 Lactate Dehydrogenase (LDH) Assay The LDH assay is a method for quantifying overt cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of damaged cells.[4]
Experimental Workflow Overview
The general workflow for testing the cytotoxicity of this compound involves cell culture, treatment with the compound, performing the selected cytotoxicity assay, and subsequent data analysis.
Caption: General experimental workflow for this compound cytotoxicity testing.
Detailed Experimental Protocols
4.1 Materials and Reagents
-
Selected cancer cell line (e.g., SH-SY5Y, SK-N-BE(2), A549, HepG2) and a non-cancerous control line (e.g., HEK293t, 3T3).[3][4][5]
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][10]
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS).[8]
-
LDH Assay Kit
-
96-well flat-bottom sterile culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
4.2 Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex or sonicate until fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final treatment concentrations (e.g., 1 µM to 100 µM).[6][11] Note: The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% (typically ≤0.1%) to avoid solvent-induced toxicity.[3][10]
4.3 Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the density with complete medium. Seed 1x10⁴ to 5x10⁴ cells per well (100 µL) in a 96-well plate.[3][10] The optimal seeding density should be determined for each cell line to ensure they are in a sub-confluent state at the end of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and recover.[3]
-
Treatment: Carefully remove the medium and add 100 µL of medium containing various concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.[3] Also, include blank wells containing medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][12]
-
Add MTT Reagent: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 [3]
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
4.4 Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Section 4.3). It is crucial to set up three control wells for the LDH assay:
-
Vehicle Control: Cells treated with vehicle (DMSO) only (measures spontaneous LDH release).
-
Maximum Release Control: Cells treated with the lysis buffer provided in the kit (measures maximum LDH release).
-
Medium Background Control: Wells with culture medium only.
-
-
Incubation: Incubate for the desired duration (e.g., 24 hours).[4]
-
Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.[4]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture to each well according to the manufacturer’s instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Maximum Release - Absorbance of Vehicle Control)] x 100
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison of results.
| Cell Line | Treatment Duration (hr) | This compound Conc. (µM) | % Viability (MTT) ± SD | % Cytotoxicity (LDH) ± SD | IC50 (µM) |
| SH-SY5Y | 24 | 10 | 85.2 ± 4.1 | 12.5 ± 3.3 | 45.7 |
| 20 | 68.7 ± 5.5 | 29.8 ± 4.9 | |||
| 40 | 49.1 ± 3.8 | 51.2 ± 5.1 | |||
| 60 | 30.5 ± 2.9 | 72.3 ± 6.0 | |||
| A549 | 48 | 10 | 90.1 ± 6.2 | 8.9 ± 2.1 | 52.1 |
| 25 | 75.4 ± 4.9 | 23.1 ± 3.8 | |||
| 50 | 51.3 ± 5.0 | 48.6 ± 4.5 | |||
| 100 | 22.8 ± 3.1 | 78.9 ± 5.7 | |||
| HEK293t | 24 | 100 | 95.3 ± 7.3 | 5.1 ± 1.8 | >100 |
Data shown are for illustrative purposes only.
Mechanism of Action: Key Signaling Pathways
Studies indicate that this compound exerts its cytotoxic effects by modulating several key cellular pathways, primarily through the induction of oxidative stress and inhibition of pro-survival signals.[4][6]
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4-Hydroxyhalcone effects on cisplatin-induced genotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of 4'-hydroxychalcone on human neuroblastoma cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. anjs.edu.iq [anjs.edu.iq]
Application Note: Functional Group Analysis of 4-Hydroxychalcone Using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxychalcone is a flavonoid precursor belonging to the chalcone family, which are α,β-unsaturated ketones. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR provides a molecular "fingerprint," confirming the presence of key structural features in synthesized compounds like this compound. This application note details the protocol for analyzing this compound using FTIR spectroscopy and interpreting the resulting spectrum.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), generating a spectrum that is characteristic of the sample's molecular structure. This allows for the identification of functional groups, as each group has a known absorption range.[3]
Qualitative Data: Key Functional Groups in this compound
The structure of this compound contains several key functional groups that can be identified using FTIR:
-
Hydroxyl (-OH): A phenolic hydroxyl group attached to one of the aromatic rings.
-
Carbonyl (C=O): An α,β-unsaturated ketone group, which is characteristic of the chalcone backbone.
-
Alkenyl (C=C): The carbon-carbon double bond in the propenone bridge.
-
Aromatic Rings (C=C and C-H): The two phenyl rings in the structure.
The logical relationship between the molecular structure and its expected spectral regions is visualized below.
Figure 1: Logical relationship between this compound's functional groups and their IR regions.
Quantitative Data Presentation
The following table summarizes the characteristic FTIR absorption bands for this compound based on experimental findings.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Reference |
| ~3200 - 3350 | Phenolic Hydroxyl (-OH) | O-H Stretching | Broad, Medium-Strong | [1][2][4] |
| ~3000 - 3100 | Aromatic C-H | C-H Stretching | Medium-Weak | [4][5] |
| ~1650 - 1670 | α,β-Unsaturated Ketone (C=O) | C=O Stretching | Strong, Sharp | [1][2][6] |
| ~1606 - 1611 | Alkenyl (C=C) | C=C Stretching | Medium | [1][2] |
| ~1500 - 1600 | Aromatic (C=C) | C=C Ring Stretching | Medium-Strong (multiple bands) | [5][7] |
| ~1158 - 1548 | Aromatic C-H | C-H In-plane bending | Medium | [4] |
Experimental Protocol
This protocol describes the standard procedure for acquiring an FTIR spectrum of a solid this compound sample using the potassium bromide (KBr) pellet method.
1. Materials and Equipment
-
This compound sample (solid powder)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
FTIR Spectrometer (e.g., PerkinElmer, Shimadzu)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared lamp (for drying KBr, if necessary)
2. Experimental Workflow
The workflow for analyzing this compound via FTIR is outlined below.
Figure 2: Experimental workflow for FTIR analysis of this compound.
3. Detailed Methodologies
-
Sample Preparation (KBr Pellet Method)
-
Dry the spectroscopy-grade KBr in an oven to remove any moisture, which can interfere with the -OH region of the spectrum.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add the sample to an agate mortar containing ~100-200 mg of dried KBr.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[8]
-
Transfer a portion of the powder into the pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Instrument Parameters and Data Acquisition
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Purge the sample chamber with dry air or nitrogen if available.
-
Acquire a background spectrum with the empty sample holder in the beam path. This will be automatically subtracted from the sample spectrum.
-
Mount the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typical parameters are:
-
-
Data Analysis and Interpretation
-
Process the acquired spectrum using the instrument's software (e.g., baseline correction).
-
Identify the major absorption peaks and record their wavenumbers (cm⁻¹).
-
Compare the observed peak positions with the expected values in the data table to confirm the presence of the hydroxyl, carbonyl, alkenyl, and aromatic functional groups. The region from 600–1500 cm⁻¹ is known as the fingerprint region and contains complex absorptions that are unique to the molecule.[3]
-
FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. The technique provides direct and reliable evidence for the presence of its defining functional groups, such as the phenolic -OH, the α,β-unsaturated C=O, and the C=C bonds of the aromatic and alkenyl systems. The protocol outlined here offers a straightforward and reproducible method for obtaining high-quality FTIR spectra, which is crucial for confirming the identity and purity of synthesized chalcones in research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biomedscidirect.com [biomedscidirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. jetir.org [jetir.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrpas.com [ijrpas.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 4-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-hydroxychalcone derivatives to identify and characterize novel therapeutic agents. The protocols outlined below cover primary screening, hit validation, and mechanistic studies targeting key signaling pathways involved in inflammation, cancer, and viral infections.
Introduction to this compound Derivatives
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. This compound and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. Their relatively simple chemical structure allows for facile synthesis of a wide array of derivatives, making them ideal candidates for HTS campaigns aimed at discovering novel drug leads.
High-Throughput Screening Workflow
A typical HTS workflow for this compound derivatives involves a multi-step process designed to efficiently identify and validate promising compounds. The workflow begins with a primary screen of a large library of derivatives to identify initial "hits." These hits are then subjected to confirmatory and secondary assays to validate their activity and elucidate their mechanism of action.
Unveiling the Molecular Architecture of 4-Hydroxychalcone: An Application Note on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of single-crystal X-ray crystallography for the elucidation of the three-dimensional structure of 4-Hydroxychalcone. A comprehensive understanding of its molecular conformation is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. Chalcones, including this compound, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, and anticancer properties.[1] The precise determination of their crystal structure provides invaluable insights into their chemical reactivity and biological interactions.
Data Presentation: Crystallographic Parameters of this compound and Derivatives
The following tables summarize the key crystallographic data for this compound and a representative derivative, providing a quantitative basis for structural comparison.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one |
| Empirical Formula | C₁₅H₁₂O₂ |
| Formula Weight | 224.25 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.3738(4) |
| b (Å) | 12.9239(10) |
| c (Å) | 17.1310(14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1189.76 |
| Z | 4 |
| Data Source | [2] |
Table 2: Crystal Data for a this compound Derivative
| Parameter | (2E)-3-(4-hydroxyphenyl)-1-(p-tolyl)prop-2-en-1-one |
| Empirical Formula | C₁₆H₁₄O₂ |
| Formula Weight | 238.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.933(5) |
| b (Å) | 5.998(2) |
| c (Å) | 13.676(5) |
| α (°) | 90 |
| β (°) | 108.89(3) |
| γ (°) | 90 |
| Volume (ų) | 1234.9(7) |
| Z | 4 |
Experimental Protocols
I. Synthesis and Crystallization of this compound
A. Synthesis via Claisen-Schmidt Condensation:
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and acetophenone.
Protocol:
-
Dissolve 4-hydroxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture while stirring at room temperature.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
B. Crystallization for X-ray Diffraction:
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation technique is commonly employed for chalcones.[3]
Protocol: Slow Evaporation Method
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like methanol/chloroform). The choice of solvent is crucial and may require screening.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent. The rate of evaporation is a key parameter; slower evaporation generally yields better quality crystals.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. Crystals suitable for X-ray diffraction should be well-formed with sharp edges and dimensions of approximately 0.1-0.3 mm in each direction.
II. Single-Crystal X-ray Data Collection
Protocol:
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.
-
Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
-
Unit Cell Determination: Collect a few initial diffraction images (frames) to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined unit cell and crystal symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Collection: Execute the data collection strategy. The temperature is often maintained at a low value (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
III. Structure Solution and Refinement
Protocol:
-
Data Reduction and Integration: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software packages like SHELXS or SIR. This initial solution provides a preliminary model of the electron density and atomic positions.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure, commonly performed with software like SHELXL.[4] This process involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Model Building and Validation: Difference Fourier maps are calculated to locate missing atoms (e.g., hydrogen atoms) or to identify regions of disordered electron density. The final refined model is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for geometric reasonability (bond lengths, bond angles, etc.).
Visualizations
The biological activity of this compound is often attributed to its interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the experimental workflow for its structure determination and its inhibitory effect on key cellular signaling cascades.
Caption: Experimental workflow for determining the crystal structure of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxychalcone Claisen-Schmidt Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Hydroxychalcone via the Claisen-Schmidt condensation reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
1. Low or No Product Yield
Question: My Claisen-Schmidt reaction is resulting in a very low yield or no this compound product at all. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in a Claisen-Schmidt condensation for this compound synthesis can stem from several factors. Below is a systematic guide to troubleshoot this issue.
A. Catalyst Issues:
-
Inappropriate Catalyst Choice: The choice of catalyst is critical. While both acid and base catalysts can be used, base-catalyzed reactions are generally more common and effective for this synthesis. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often preferred. Acid catalysts such as HCl or p-toluenesulfonic acid have been reported to give lower yields.
-
Insufficient Catalyst Concentration: The concentration of the base is crucial. Insufficient catalyst may lead to an incomplete reaction. For instance, some protocols specify the use of a 50% NaOH or KOH solution to drive the reaction to completion.
-
Catalyst Degradation: Ensure the catalyst is of good quality and has not degraded. For example, solid NaOH can absorb moisture and CO2 from the air, reducing its effectiveness.
B. Reaction Conditions:
-
Suboptimal Temperature: The reaction is typically conducted at room temperature. However, some protocols suggest that gentle heating (e.g., 40-50°C) can sometimes improve the reaction rate and yield. Conversely, excessively high temperatures can promote side reactions.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Reaction times can vary from a few hours to 24 hours or more, depending on the specific conditions.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Inefficient Mixing: Ensure the reaction mixture is being stirred effectively to ensure proper mixing of the reactants and catalyst.
C. Reactant and Solvent Quality:
-
Impure Reactants: The purity of the starting materials, 4-hydroxybenzaldehyde and acetophenone, is important. Impurities can interfere with the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the yield. Ethanol and methanol are commonly used solvents. Some studies have explored the use of polyethylene glycol (PEG-400) as a recyclable and effective solvent.[2] In some cases, solvent-free "grinding" methods have also been employed.
D. Side Reactions:
-
Cannizzaro Reaction: Benzaldehyde can undergo a self-disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, which consumes the starting material and reduces the yield of the desired chalcone.
-
Michael Addition: The newly formed chalcone can react with the enolate of the acetophenone in a Michael addition reaction, leading to byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
2. Product Purification Challenges
Question: I am having difficulty purifying the crude this compound product. What are the common impurities and the best purification methods?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts.
-
Common Impurities:
-
Unreacted 4-hydroxybenzaldehyde
-
Unreacted acetophenone
-
Products from side reactions (e.g., Cannizzaro or Michael addition products)
-
-
Purification Strategy:
-
Initial Workup: After the reaction is complete, the mixture is typically poured into ice-cold water and acidified (e.g., with dilute HCl) to neutralize the base and precipitate the crude product.[3] The solid is then filtered and washed with cold water.
-
Recrystallization: This is the most common and effective method for purifying chalcones. Ethanol is a frequently used solvent for recrystallization.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel can be employed. A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the base-catalyzed Claisen-Schmidt condensation of this compound?
A1: The reaction proceeds through the following steps:
-
Enolate Formation: The base (e.g., OH⁻) abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde.
-
Aldol Addition: This results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone (aldol adduct).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, this compound, which is stabilized by conjugation.
Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.
Q2: What are the expected spectroscopic data for this compound?
A2: Characterization of this compound is typically done using IR and NMR spectroscopy.
| Spectroscopic Technique | Expected Data |
| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretching), ~1650 (C=O stretching, conjugated), ~1600 (C=C stretching, aromatic and vinylic), ~980 (trans C-H out-of-plane bending of the double bond). |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 1H, H-α), ~7.6 (d, 1H, H-β), aromatic protons in the range of 6.9-7.8, a singlet for the phenolic -OH (can be broad and its position is concentration-dependent). The coupling constant (J) between H-α and H-β is typically around 15-16 Hz, which confirms the trans configuration of the double bond.[1] |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), carbons of the double bond between 120-145, aromatic carbons in the range of 115-160. |
Q3: Can microwave irradiation be used to improve the yield and reaction time?
A3: Yes, microwave-assisted synthesis has been shown to be an efficient method for the Claisen-Schmidt condensation.[3] It can significantly reduce the reaction time (from hours to minutes) and often leads to higher yields compared to conventional heating methods. This is due to the efficient and uniform heating provided by microwave irradiation.
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the synthesis of chalcones, providing a comparison of different reaction conditions.
Table 1: Comparison of Different Condensing Agents in Ethanol
| Condensing Agent | Yield (%) |
| KOH | Most Favorable |
| NaOH | High Yield |
| Ba(OH)₂ | 88-98%[5] |
| Acid Catalysts (HCl, BF₃) | 10-40%[5] |
Note: Specific percentages for KOH and NaOH in a direct comparison for this compound were not detailed in a single study, but both are reported to be effective.
Table 2: Effect of Synthesis Method on Yield
| Synthesis Method | Solvent/Conditions | Typical Yield (%) | Reaction Time |
| Conventional Heating | Ethanol | 40-70%[5] | 24 hours[1][5] |
| Microwave Irradiation | Ethanol | High Yield | 90 seconds[3] |
| Grinding (Solvent-free) | Solid NaOH | 66.67%[6] | 30 minutes[6] |
| PEG-400 | PEG-400 | 75-85%[6] | 1 hour[2] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is a standard method for the base-catalyzed synthesis of this compound.
-
Dissolve Reactants: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (0.01 mol) and acetophenone (0.01 mol) in 10-20 mL of ethanol.
-
Add Catalyst: To this solution, slowly add an aqueous solution of NaOH or KOH (e.g., 5 mL of a 50% solution) while stirring.
-
Reaction: Continue stirring the mixture at room temperature for 24 hours.[1] Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.
-
Mix Reactants: In a microwave-safe vessel, mix 4-hydroxyacetophenone (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol).[3]
-
Add Catalyst and Solvent: Add a suitable condensing agent (e.g., KOH) and a small amount of a high-boiling point solvent like ethanol to act as an energy transfer medium.[3]
-
Microwave Irradiation: Place the vessel in a microwave synthesizer and irradiate at a suitable power level for a short duration (e.g., 90 seconds).[3]
-
Workup and Purification: After cooling, neutralize the mixture with dilute HCl, filter the precipitate, wash with cold water, and recrystallize from ethanol.[3]
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis of this compound.
References
Addressing poor resolution in HPLC analysis of 4-Hydroxychalcone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxychalcone.
Troubleshooting Poor Resolution
Poor resolution in HPLC can manifest as peak broadening, tailing, fronting, or splitting. Below are common causes and solutions presented in a question-and-answer format.
Question 1: My this compound peak is broad and shows poor resolution. What are the initial checks I should perform?
Answer: Start with the most common and easily correctable issues:
-
Mobile Phase Preparation: Ensure the mobile phase is fresh, correctly prepared, and thoroughly degassed.[1] Air bubbles in the system can cause significant problems.[1] Use HPLC-grade solvents to avoid impurities that can interfere with your analysis.
-
System Leaks: Check for any leaks in the system, especially at fittings between the column and detector.[1]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to retention time shifts and poor peak shape.[1]
-
Flow Rate: Verify that the flow rate is accurate and stable. Inconsistent flow can lead to broad peaks. Lowering the flow rate can sometimes improve resolution, but it will increase the run time.[2][3]
Question 2: I've checked the basics, but my peak shape hasn't improved. What are the next steps related to the mobile phase and sample?
Answer: The interaction between your sample, mobile phase, and stationary phase is critical for good resolution.[4] Consider the following:
-
Mobile Phase Strength: this compound is a relatively non-polar compound. In reversed-phase HPLC, if your peak elutes too early (low retention), the mobile phase may be too strong. To increase retention and improve separation, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4][5]
-
Sample Solvent: The solvent used to dissolve your sample should be the same as or weaker than the mobile phase. Injecting a sample in a stronger solvent can cause peak distortion, particularly fronting.
-
Sample Concentration: Overloading the column is a common cause of peak fronting, where the peak appears as a "shark fin".[6] Try diluting your sample or reducing the injection volume.[6]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds.[2] While this compound is not strongly acidic or basic, its phenolic hydroxyl group has a pKa. It is advisable to use a buffered mobile phase and operate at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state and symmetrical peak shape.[7]
Question 3: Could the issue be with my HPLC column or hardware?
Answer: Yes, column and system issues are frequent culprits for poor resolution.
-
Column Contamination/Blockage: Contamination from previous samples can accumulate on the column inlet frit or within the packing material, leading to peak tailing and high backpressure.[1] Using a guard column can help protect the analytical column. If you suspect a blockage, you can try back-flushing the column (if the manufacturer allows it).
-
Column Void: A void or channel in the column packing can cause peak splitting or tailing. This can result from pressure shocks or long-term use. In this case, the column usually needs to be replaced.
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to band broadening. Minimize this "dead volume" by using shorter, narrower tubing.[7]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor resolution in your HPLC analysis.
Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.
Factors Affecting Resolution
Resolution in HPLC is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). Understanding their relationship helps in targeted method development.[2][4]
Caption: The relationship between key parameters and HPLC peak resolution.
Experimental Protocol
This section provides a typical starting method for the HPLC analysis of this compound. This protocol should be optimized based on your specific instrumentation and sample matrix.
Objective: To achieve baseline separation and symmetrical peak shape for this compound.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][9]
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid or acetic acid (for pH adjustment)
-
This compound standard
-
Sample dissolution solvent (ideally the mobile phase)
Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale & Optimization Notes |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic:aqueous ratio is the primary tool to adjust retention.[10] Decrease acetonitrile to increase retention.[4] Formic acid helps to protonate silanol groups on the column, reducing peak tailing.[7] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column is a good starting point for non-polar compounds. Smaller particle sizes (e.g., <2 µm in UHPLC) can significantly increase efficiency.[2] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. Can be reduced (e.g., to 0.8 mL/min) to improve resolution.[11] |
| Column Temp. | Ambient or 30 °C | Maintaining a constant temperature improves reproducibility.[2] Increasing temperature can decrease viscosity and sometimes improve peak shape.[5] |
| Detection | UV at ~310-322 nm | Chalcones have strong UV absorbance in this range.[8][11] |
| Injection Vol. | 10-20 µL | Should be optimized to avoid column overload.[11] If peak fronting occurs, reduce the injection volume.[6] |
| Sample Prep. | Dissolve in mobile phase to a concentration of ~10-50 µg/mL | Filter sample through a 0.45 µm filter to remove particulates that can block the column.[11] |
Frequently Asked Questions (FAQs)
Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is drawn out, often caused by secondary interactions (like silanol interactions with basic compounds), column contamination, or extra-column dead volume.[1][7] Peak fronting, which is less common, is when the front of the peak is sloped, almost always caused by sample overload or injecting in a solvent much stronger than the mobile phase.[6]
Q: How does changing the organic solvent (e.g., acetonitrile vs. methanol) affect my separation? A: While both are common reversed-phase solvents, acetonitrile and methanol have different polarities and elution strengths. Changing from one to the other is a powerful way to alter selectivity (α), which can change the elution order of peaks and improve the resolution of co-eluting compounds.[5][10]
Q: My resolution is still poor after trying everything. What should I do? A: If you have systematically addressed mobile phase, sample, and hardware issues, the problem may be the column itself. Columns degrade over time. Try a new column of the same type to see if performance is restored. If that fails, you may need to consider a different stationary phase (e.g., a phenyl or cyano column) to provide a different selectivity for your analyte.[2]
Q: What is an acceptable resolution value? A: A resolution value (Rs) of 1.5 indicates baseline separation between two peaks. For quantitative analysis, a resolution of ≥ 1.5 is generally desired.[2]
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Scale-Up Synthesis of 4-Hydroxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Hydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most common challenges in scaling up the synthesis of this compound, typically performed via the Claisen-Schmidt condensation, include:
-
Reaction Control: Managing the exothermic nature of the reaction at a larger scale to prevent runaway reactions and byproduct formation.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially when dealing with slurries or multiple phases, to maintain consistent reaction rates and yields.
-
Product Isolation and Purification: Difficulties in handling and purifying large quantities of the product, including filtration of fine precipitates and removal of impurities.
-
Side Reactions: Increased potential for side reactions, such as self-condensation of the ketone, Cannizzaro reaction of the aldehyde, and Michael addition of the enolate to the product, leading to lower yield and purity.[1]
-
Solvent and Reagent Handling: Managing large volumes of solvents and reagents safely and efficiently.
Q2: How can I improve the yield of my scaled-up this compound synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and catalyst concentration. For instance, in microwave-assisted synthesis of 4,4'-dihydroxychalcone, optimizing the microwave power and reaction time is crucial for maximizing the yield.[2]
-
Choice of Catalyst: The choice and concentration of the base catalyst (e.g., NaOH, KOH) are critical. While strong bases are often required, their concentration needs to be carefully controlled to minimize side reactions.[3][4]
-
Control of Stoichiometry: Precise control over the stoichiometry of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone is essential to avoid unreacted starting materials that can complicate purification.
-
Efficient Mixing: Ensure thorough mixing to promote contact between the reactants, especially in heterogeneous reaction mixtures.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Key safety considerations include:
-
Exothermic Reaction: The Claisen-Schmidt condensation can be exothermic. Implement adequate cooling and temperature monitoring systems to control the reaction temperature.
-
Handling of Strong Bases: Use appropriate personal protective equipment (PPE) when handling corrosive bases like NaOH and KOH.
-
Solvent Flammability: If using flammable organic solvents, ensure the reaction is carried out in a well-ventilated area and away from ignition sources.
-
Dust Explosion Hazard: Fine powders of the product or intermediates can pose a dust explosion risk. Implement appropriate dust control measures during handling and transfer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Side reactions consuming reactants. - Inappropriate catalyst concentration. | - Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; for some chalcone syntheses, lower temperatures (e.g., 0°C) can improve yield and purity. - Improve agitation to ensure a homogeneous reaction mixture. - Adjust the stoichiometry of reactants. Consider adding the aldehyde portionwise to the ketone and base mixture. - Optimize the amount of base catalyst; both too little and too much can negatively impact the yield. |
| Formation of Impurities/Byproducts | - Michael Addition: The enolate of 4-hydroxyacetophenone can add to the newly formed this compound. - Cannizzaro Reaction: Self-disproportionation of 4-hydroxybenzaldehyde in the presence of a strong base. - Self-condensation of 4-hydroxyacetophenone. | - Use a moderate excess of the aldehyde to minimize the self-condensation of the ketone. - Control the reaction temperature, as higher temperatures can favor side reactions. - Consider a "stirring-induced emulsion synthesis" where reactants are in different phases to control the reaction at the interface and suppress side reactions. |
| Difficult Product Isolation/Filtration | - Formation of a very fine precipitate. - Oily or tarry product instead of a solid. | - After reaction completion, adjust the pH to precipitate the product. - Try adding the reaction mixture to a large volume of cold water or dilute acid to induce precipitation. - If the product is oily, try triturating it with a non-polar solvent like hexane to induce solidification. - For fine precipitates, use a filter aid (e.g., celite) or consider centrifugation. |
| Product Purity Issues After Isolation | - Co-precipitation of starting materials or byproducts. - Inefficient washing of the crude product. | - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[5] - Wash the filtered product thoroughly with cold water to remove inorganic salts and water-soluble impurities. - Consider a slurry wash with a solvent in which the product is sparingly soluble but impurities are more soluble. |
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of 4,4'-Dihydroxychalcone [2]
| Parameter | Conditions | Yield (%) |
| Microwave Power (Watt) | 300 | 35 |
| 450 | 55 | |
| 600 | 70 | |
| 750 | 82 | |
| 900 | Viscous Mass | |
| Reaction Time (s) at 750W | 30 | 25 |
| 45 | 48 | |
| 60 | 70 | |
| 90 | 82 | |
| 105 | Viscous Mass | |
| Condensing Agent (at 750W, 90s) | Anhyd. AlCl₃ | 25 |
| NaOCH₃ | 70 | |
| NaOH | 75 | |
| KOH | 82 | |
| Absorbent (at 750W, 90s with KOH) | Silica gel | 35 |
| Bentonite | 68 | |
| Basic Al₂O₃ | 90 | |
| Neutral Al₂O₃ | 98 |
Note: Data is for 4,4'-dihydroxychalcone, which is structurally similar to this compound and provides insights into reaction optimization.
Table 2: Comparison of Synthesis Methods for Chalcones
| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Conventional (Solvent-based) | 50% Strong Base / Ethanol | 24 hours | 40-70 | [3] |
| Grinding (Solvent-free) | Solid NaOH | 30 minutes | 66.67 | [5] |
| Microwave-Assisted | KOH / Neutral Al₂O₃ | 90 seconds | 98 | [2] |
| PEG-400 as Solvent | KOH / PEG-400 | 1 hour | Excellent | [6] |
Experimental Protocols
Lab-Scale Synthesis of this compound via Grinding (10 mmol scale)[5]
Materials:
-
4-hydroxybenzaldehyde (1.22 g, 10 mmol)
-
4-hydroxyacetophenone (1.36 g, 10 mmol)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
10% Hydrochloric Acid (HCl)
-
Ethanol for recrystallization
Procedure:
-
Place 4-hydroxybenzaldehyde and 4-hydroxyacetophenone in a mortar.
-
Add a catalytic amount of solid NaOH.
-
Grind the mixture with a pestle at room temperature for 30 minutes.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, dilute the reaction mixture with cold water.
-
Neutralize the mixture with cold 10% HCl (v/v).
-
Collect the precipitated product by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol.
-
The expected product is an orangish-white crystal with a reported yield of 66.67% and a melting point of 85-88°C.[5]
Conceptual Scale-Up Protocol for this compound Synthesis (1 mol scale)
Note: This is a conceptual protocol and requires careful optimization and safety assessment before implementation.
Equipment:
-
Jacketed glass reactor (5-10 L) with overhead stirring, temperature probe, and addition funnel.
-
Cooling/heating circulator.
-
Filtration apparatus (e.g., Buchner funnel or filter press).
-
Drying oven.
Materials:
-
4-hydroxyacetophenone (136.15 g, 1 mol)
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide (44 g, 1.1 mol, as a 20% aqueous solution)
-
4-hydroxybenzaldehyde (122.12 g, 1 mol)
-
10% Hydrochloric Acid
-
Deionized water
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 4-hydroxyacetophenone and ethanol. Begin stirring to dissolve the solid.
-
Cooling: Cool the reactor contents to 0-5°C using the circulator.
-
Base Addition: Slowly add the aqueous NaOH solution via the addition funnel, maintaining the internal temperature below 10°C.
-
Aldehyde Addition: Once the base addition is complete and the temperature is stable, slowly add a solution of 4-hydroxybenzaldehyde in ethanol. Maintain the temperature at 0-10°C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 2-6 hours).
-
Quenching and Precipitation: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing a stirred mixture of cold water and 10% HCl to neutralize the base and precipitate the product. The final pH should be acidic.
-
Isolation: Collect the precipitated this compound by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system to achieve the desired purity.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity in this compound synthesis.
References
Reducing reaction time in the synthesis of 4-Hydroxychalcone derivatives.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Hydroxychalcone derivatives, with a specific focus on reducing reaction time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conventional Claisen-Schmidt condensation is taking too long (over 24 hours). How can I significantly reduce the reaction time?
A1: Conventional heating methods for chalcone synthesis are notoriously slow, often requiring up to 24 hours.[1][2] To drastically cut down reaction time, consider adopting modern techniques such as microwave-assisted synthesis, which can reduce reaction times to a matter of minutes or even seconds.[1][3] Other rapid methods include ultrasound-assisted synthesis and solvent-free grinding.[4][5]
Q2: What are the main advantages of microwave-assisted synthesis for this compound derivatives?
A2: Microwave-assisted synthesis offers several key advantages over conventional methods:
-
Rapid Reaction Rates: Dramatically shortens reaction times from hours to minutes.[1][6]
-
Higher Yields: Often results in higher product yields with fewer side products.[1][3]
-
Greener Chemistry: Can be performed with little to no solvent, making it a more environmentally friendly option.[1][6]
-
Enhanced Control: Provides uniform and selective heating for better reaction control.[1]
Q3: I don't have a microwave reactor. Is ultrasound a viable alternative for rapid synthesis?
A3: Yes, ultrasound-assisted synthesis is an excellent alternative. It utilizes acoustic cavitation to provide the energy for the reaction. This method has been shown to be significantly faster than conventional stirring, reducing a 4-hour reaction to just 15 minutes in some cases.[4][7] It is an effective technique for achieving shorter reaction times and high yields.[8][9]
Q4: I'm interested in "green chemistry" approaches. What is the solvent-free grinding method and is it effective?
A4: The solvent-free grinding technique is a simple, fast, and environmentally friendly method for synthesizing chalcones.[10] It involves physically grinding the reactants (e.g., 4-hydroxybenzaldehyde and 4-hydroxyacetophenone) together with a solid catalyst, typically in a mortar and pestle.[2][10] This method eliminates the need for organic solvents, reduces waste, and can shorten reaction times to as little as 4-8 minutes.[2]
Q5: My reaction yield is low. What factors should I optimize?
A5: Several factors can be optimized to improve yield:
-
Catalyst Choice: The type and concentration of the catalyst are critical. For Claisen-Schmidt condensation, strong bases like NaOH or KOH generally provide better yields than acid catalysts.[2][11] Anhydrous K2CO3 has also been used effectively in solvent-free microwave synthesis.[6]
-
Microwave Power: In microwave-assisted synthesis, the power level directly impacts reaction time and yield. For the synthesis of 4,4´-dihydroxychalcone, a power of 750 watts was found to be optimal.[12]
-
Reaction Time: Even with rapid methods, there is an optimal duration. For instance, in one microwave-assisted protocol, the best yield was achieved at 90 seconds; shorter or longer times resulted in lower yields or viscous mass formation.[12]
-
Solid Absorbent (in MW): Using a solid absorbent like neutral alumina in microwave synthesis can significantly increase the product yield compared to solution-phase reactions.[12]
-
Temperature: While some methods are performed at room temperature, others require heating. For ultrasound-assisted reactions, optimizing the temperature (e.g., 70-80 °C) can be crucial for maximizing yield.[13][14]
Q6: Can I use the same protocol for different substituted benzaldehydes and acetophenones?
A6: While the general principles of Claisen-Schmidt condensation apply, the electronic nature of the substituents on your aromatic rings can affect reaction rates and may require protocol adjustments.[15] Electron-donating or electron-withdrawing groups can influence the reactivity of the starting materials. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) and optimize conditions for each new derivative.[3][10]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies, allowing for a direct comparison of different synthetic methodologies for chalcone derivatives.
Table 1: Microwave-Assisted Synthesis of 4,4´-Dihydroxychalcone [12]
| MW Power (Watt) | Condensing Agent | Reaction Time (s) | Yield (%) | Absorbent |
| 750 | KOH (12 N) | 90 | 82 | None (Ethanol) |
| 600 | KOH (12 N) | 90 | 72 | None (Ethanol) |
| 50 | KOH (12 N) | 90 | 65 | None (Ethanol) |
| 300 | KOH (12 N) | 90 | 55 | None (Ethanol) |
| 180 | KOH (12 N) | 90 | 50 | None (Ethanol) |
| 750 | NaOH (12 N) | 90 | 70 | None (Ethanol) |
| 750 | Ba(OH)2 (12 N) | 90 | 50 | None (Ethanol) |
| 750 | AlCl3 (12 N) | 90 | 25 | None (Ethanol) |
| 750 | KOH (12 N) | 90 | 98 | Neutral Al2O3 |
| 750 | KOH (12 N) | 90 | 90 | Basic Al2O3 |
Data highlights the optimal conditions found in the study.
Table 2: Comparison of Conventional vs. Modern Synthesis Techniques
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Stirring | 50% Strong Base | 24 hours | 40-70% | [2] |
| Conventional Stirring | 2.5 M NaOH | 4 hours | 90% | [4] |
| Microwave Irradiation | 40% NaOH | 60-120 seconds | High | [1] |
| Microwave Irradiation | Anhydrous K2CO3 | 3-5 minutes | 80-90% | [6] |
| Ultrasound Assistance | 2.5 M NaOH | 15 minutes | 90% | [4] |
| Solvent-Free Grinding | Solid NaOH | 15 minutes | Good | [10] |
| Solvent-Free Grinding | Solid NaOH | 30 minutes | 66.7% | [10][16] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4,4´-Dihydroxychalcone [12]
-
Reactant Mixture: In a specially designed conical flask, mix 4-hydroxyacetophenone (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol).
-
Solvent & Catalyst: Add ethanol as an energy transfer medium and a suitable condensing agent (e.g., 8 mL of 12 N KOH). For solid-phase synthesis, mix reactants with a solid absorbent like neutral alumina instead of ethanol.
-
Microwave Irradiation: Place the flask in a household microwave oven. Irradiate at a specified power (e.g., 750 watts) for a predetermined time (e.g., 90 seconds).
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a chloroform:acetone (8:2) solvent system.
-
Work-up: After irradiation, cool the reaction mixture. Neutralize it with ice-chilled dilute HCl (5%).
-
Isolation: Stir the mixture until a precipitate of the crude chalcone forms. Filter the product, wash thoroughly with ice-cold distilled water until free from acid, and dry.
Protocol 2: Ultrasound-Assisted Synthesis of (E)-1,3-diphenyl-2-propen-1-one (Model Reaction) [4]
-
Reactant Mixture: In a 10 mL flask, dissolve benzophenone (2 mmol) and benzaldehyde (2 mmol) in ethanol (2 mL).
-
Catalyst Addition: Add a 2.5 M solution of NaOH (2 mL) to the mixture.
-
Ultrasonication: Immerse the titanium probe tip of an ultrasonic homogenizer (e.g., operating at 20 KHz) into the reaction mixture. Irradiate for 15 minutes at room temperature.
-
Extraction: After the reaction, extract the solution with dichloromethane (3 x 4 mL).
-
Isolation: Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to obtain the product.
Protocol 3: Solvent-Free Grinding Synthesis of 4'-hydroxy-4-hydroxy Chalcone [10]
-
Reactant Mixture: Place 4-hydroxybenzaldehyde (1.22g, 10 mmol) and 4-hydroxyacetophenone (1.36g, 10 mmol) in a mortar. A solid catalyst like NaOH can also be added.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes.
-
Monitoring: Monitor the reaction's completeness using Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with cold water and then neutralize with cold 10% HCl (v/v).
-
Isolation: Collect the resulting product by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from ethanol.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Decision flowchart for selecting a synthesis method.
Caption: Key parameters influencing reaction time and yield.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scitepress.org [scitepress.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. scitepress.org [scitepress.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Spectroscopic Landscape of 4-Hydroxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the appropriate selection of solvents for the spectroscopic analysis of 4-Hydroxychalcone. Authored for researchers, scientists, and professionals in drug development, this resource offers detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate accurate and reproducible spectroscopic measurements.
Unveiling Molecular Behavior: The Importance of Solvent Selection
The choice of solvent is a critical parameter in the spectroscopic analysis of this compound, a compound of significant interest in medicinal chemistry. Solvents can profoundly influence the electronic transitions of the molecule, leading to shifts in its absorption and emission spectra. This phenomenon, known as solvatochromism, provides valuable insights into the photophysical properties of the compound and its interactions with the surrounding environment. Understanding these solvent effects is paramount for obtaining reliable and meaningful spectroscopic data.
Quantitative Spectroscopic Data of this compound in Various Solvents
The following table summarizes the reported absorption (λmax) and emission (λem) maxima of this compound and its derivatives in a range of solvents with varying polarities. These values are crucial for predicting spectral behavior and selecting the most suitable solvent for a specific application.
| Solvent | Polarity Index | Absorption Maxima (λmax) (nm) | Emission Maxima (λem) (nm) | Stokes Shift (nm) |
| Chloroform | 4.1 | ~343-360 | ~430-515 | ~87-155 |
| Benzene | 2.7 | ~362 | Not Reported | Not Reported |
| Ethyl Acetate | 4.4 | Not Reported | Not Reported | Not Reported |
| Acetone | 5.1 | Not Reported | Not Reported | Not Reported |
| Ethanol | 5.2 | ~362-370 | ~586 | ~216-224 |
| Methanol | 6.6 | ~370 | Not Reported | Not Reported |
| Acetonitrile | 5.8 | Not Reported | Not Reported | Not Reported |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~412-431 | ~512-567 | ~93-139 |
| Water | 10.2 | ~357-380 | Not Reported | Not Reported |
Note: The data presented is a compilation from various studies on this compound and its derivatives.[1][2][3][4][5][6] The exact spectral maxima can vary depending on the specific derivative, concentration, and instrument parameters.
Experimental Protocols
UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis absorption spectrum of this compound is as follows:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From this stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.[4]
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range for scanning, typically from 200 to 800 nm for a broad overview.[7]
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.
Fluorescence Spectroscopy
The following protocol outlines the steps for measuring the fluorescence spectrum of this compound:
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the selected solvent. The concentration should be optimized to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Set the emission wavelength range to be scanned, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.
-
-
Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence.
-
Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer and record the emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λem) from the spectrum. The Stokes shift can be calculated as the difference between λem and λmax.[3]
Troubleshooting Guide & FAQs
Here are some common issues encountered during the spectroscopic analysis of this compound and their potential solutions:
Q1: The absorption/emission spectrum shows unexpected shifts or multiple peaks.
-
A1: Possible Causes & Solutions:
-
Solvent Polarity: this compound exhibits solvatochromism. Ensure the solvent is of high purity and its polarity is consistent with expected values. Even small amounts of impurities can alter the spectral properties.
-
Aggregation: At higher concentrations, chalcones can form aggregates, leading to changes in the spectra.[1] Try diluting the sample.
-
pH Effects: The hydroxyl group of this compound can be deprotonated in basic solutions, leading to significant spectral shifts.[2] Check the pH of your solvent, especially if using aqueous solutions, and buffer if necessary.
-
Tautomerism: In some solvents, hydroxychalcones can exist in equilibrium between different tautomeric forms (keto-enol), each with its own spectral signature.[2]
-
Q2: The fluorescence signal is very weak or absent.
-
A2: Possible Causes & Solutions:
-
Solvent Quenching: Some solvents, particularly those with heavy atoms or those that can form strong hydrogen bonds, can quench fluorescence. Try a different solvent with lower quenching potential. Aprotic solvents may be a better choice if fluorescence quenching is observed in protic solvents.[2]
-
Low Quantum Yield: Chalcones, in general, may have low fluorescence quantum yields in solution at room temperature.[4] Measurements at low temperatures (e.g., 77K in liquid nitrogen) can sometimes enhance fluorescence intensity by reducing non-radiative decay pathways.[4][8]
-
Incorrect Excitation Wavelength: Ensure the excitation wavelength is set to the absorption maximum of the sample in the specific solvent being used.
-
Q3: The sample precipitates out of solution during the experiment.
-
A3: Possible Causes & Solutions:
-
Low Solubility: this compound may have limited solubility in certain solvents. Consult solubility data and choose a solvent in which the compound is readily soluble at the desired concentration.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure the experimental temperature is suitable for maintaining the sample in solution.
-
Q4: How do I choose the best solvent for my experiment?
-
A4: The ideal solvent depends on the research question.
-
To study the intrinsic photophysical properties with minimal solvent interaction, a non-polar, aprotic solvent like cyclohexane or toluene might be suitable.
-
To investigate solvatochromic effects and interactions with polar environments, a range of solvents with varying polarities should be used (e.g., from hexane to water).
-
For biological applications, phosphate-buffered saline (PBS) or a mixture of an organic solvent and water is often employed to mimic physiological conditions.[3]
-
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound spectroscopy.
Caption: Workflow for selecting an appropriate solvent for this compound spectroscopy.
References
- 1. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. ijrpas.com [ijrpas.com]
- 7. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Syntheses: Conventional vs. Microwave-Assisted Preparation of 4-Hydroxychalcone
The synthesis of 4-Hydroxychalcone, a valuable precursor in the development of a wide range of therapeutic agents, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising accelerated reaction times and improved yields. This guide provides a detailed comparison of these two synthetic approaches, supported by experimental data, to assist researchers in selecting the optimal method for their needs.
At a Glance: Key Performance Metrics
A comparative analysis of the two synthetic methodologies reveals significant advantages for the microwave-assisted approach, particularly in terms of reaction time and product yield.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (up to 24 hours)[1] | Seconds to a few minutes[1][2] |
| Yield (%) | Generally lower due to potential side reactions and incomplete reactions[1] | Significantly higher, often in the range of 80-98%[3][4] |
| Energy Consumption | High, due to prolonged heating | Low, due to shorter reaction times |
| Solvent Usage | Often requires significant amounts of solvents[1] | Can often be performed with less solvent or even under solvent-free conditions[1] |
| Product Purity | May require more extensive purification[1] | Generally results in cleaner reactions and higher purity products[5] |
The Underpinning Chemistry: Claisen-Schmidt Condensation
Both conventional and microwave-assisted syntheses of this compound are typically based on the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-hydroxyacetophenone with an appropriate benzaldehyde.
Experimental Protocols: A Detailed Look
Conventional Synthesis Protocol
The conventional synthesis of chalcones is a well-established method that involves heating the reactants over an extended period.
Materials:
-
4-Hydroxyacetophenone
-
Substituted Benzaldehyde
-
Base catalyst (e.g., Sodium Hydroxide, Potassium Hydroxide)[6]
-
Solvent (e.g., Ethanol, Methanol)[7]
Procedure:
-
Equimolar amounts of 4-hydroxyacetophenone and the desired benzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a strong base, like sodium hydroxide or potassium hydroxide, is added to the mixture.
-
The reaction mixture is then stirred at room temperature or refluxed for a period ranging from several hours to 24 hours.[1][2]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified to precipitate the crude chalcone.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Microwave-Assisted Synthesis Protocol
Microwave-assisted synthesis offers a rapid and efficient alternative to the conventional method.
Materials:
-
4-Hydroxyacetophenone
-
Substituted Benzaldehyde
-
Base catalyst (e.g., Potassium Hydroxide, Sodium Hydroxide) or a solid support catalyst (e.g., Fly ash:H2SO4)[1][2]
-
Solvent (e.g., Ethanol) or solvent-free conditions
Procedure:
-
Equimolar amounts of 4-hydroxyacetophenone and the substituted benzaldehyde are mixed, often with a catalytic amount of base. In some protocols, the reactants are adsorbed onto a solid support.
-
The reaction mixture is placed in a microwave-safe vessel.
-
The vessel is then subjected to microwave irradiation for a short period, typically ranging from 60 to 120 seconds, at a power output of 160-800 watts.[1][2]
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by adding cold water and then neutralizing with acid.
-
The precipitated solid is filtered, washed, and recrystallized to yield the pure this compound.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the conventional and microwave-assisted synthesis of this compound.
Caption: A comparison of the experimental workflows for conventional and microwave-assisted synthesis.
The Verdict: A Clear Advantage for Microwave Synthesis
The data overwhelmingly supports the superiority of microwave-assisted synthesis for the preparation of this compound. The dramatic reduction in reaction time, coupled with significantly higher yields and often cleaner reactions, makes it a more efficient, economical, and environmentally friendly approach.[5] While conventional heating remains a viable method, the advantages offered by microwave irradiation are substantial, particularly in a research and drug development context where time and efficiency are paramount. The uniform and selective heating mechanism of microwaves leads to better reaction control and minimizes the formation of unwanted side products.[1] This not only accelerates the synthesis process but also contributes to the development of biologically active chalcone derivatives with potential pharmaceutical applications.[1]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 5. asianpubs.org [asianpubs.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains | MDPI [mdpi.com]
A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of 4-Hydroxychalcone
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of 4-Hydroxychalcone, a molecule of significant interest for its potential therapeutic properties.
At a Glance: Method Comparison
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Measurement of light absorption by the analyte |
| Specificity | High (separates this compound from other compounds) | Lower (measures total chalcone content, potential for interference) |
| Sensitivity | High (Low LOD and LOQ) | Moderate (Higher LOD and LOQ) |
| Linearity Range | Wide | Narrower |
| Accuracy | Excellent | Good |
| Precision | Excellent | Good |
| Throughput | Lower (longer run times per sample) | Higher (faster analysis) |
| Complexity | High (requires specialized equipment and expertise) | Low (simpler instrumentation and operation) |
| Cost | High (instrumentation and solvent consumption) | Low (less expensive equipment) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying this compound using HPLC and UV-Vis spectrophotometry.
Detailed Experimental Protocols
HPLC-UV Method
This protocol is based on a validated method for a 4'-hydroxychalcone derivative and is adaptable for this compound.[1][2]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of methanol and water (containing 0.1% formic acid to improve peak shape) can be used. The gradient could start with a lower concentration of methanol and increase over time to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Chalcones typically exhibit strong absorbance between 340-390 nm.[3][4] The specific maximum absorption wavelength (λmax) for this compound should be determined and used for quantification.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Depending on the matrix, samples may require extraction (e.g., with methanol), filtration through a 0.45 µm syringe filter, and dilution with the mobile phase to fall within the calibration range.
-
UV-Vis Spectrophotometric Method
This protocol is based on a validated method for the quantification of total chalcone content.[5][6][7] It's important to note that this method involves a complexation agent and may not be a direct measurement of this compound's intrinsic absorbance.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Reagents:
-
Carbon tetrachloride (CCl4) as the solvent.
-
Antimony pentachloride (SbCl5) solution (2% in CCl4).
-
-
Measurement Procedure:
-
Wavelength Scan: Determine the λmax of the this compound-SbCl5 complex. For a similar chalcone, the analytical wavelength was found to be 390 nm.[5]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in CCl4 (e.g., 100 µg/mL).[5]
-
Calibration Standards: Prepare a series of dilutions from the stock solution in CCl4 to achieve concentrations in the desired range (e.g., 0.3 to 17.6 µg/mL).[5]
-
Sample Preparation: Dilute the sample in CCl4 to an appropriate concentration.
-
-
Analysis: To a specific volume of the standard or sample solution, add a defined volume of the 2% SbCl5 solution and mix.[5] Measure the absorbance at the predetermined λmax against a blank solution (CCl4 and SbCl5 solution without the analyte).
-
Performance Data Comparison
The following tables summarize the validation parameters for both methods, based on published data for similar compounds.
Table 1: HPLC-UV Method Performance (based on a 4'-hydroxychalcone derivative) [1]
| Validation Parameter | Result |
| Linearity Range | 0.4 - 160 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | Not explicitly stated, but expected to be in the ng/mL range |
| Limit of Quantification (LOQ) | Not explicitly stated, but expected to be in the ng/mL to low µg/mL range |
Table 2: UV-Vis Spectrophotometric Method Performance (for total chalcone content) [5][6][7]
| Validation Parameter | Result |
| Linearity Range | 0.3 - 17.6 µg/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | 1.92 - 2.08% |
| Limit of Detection (LOD) | 0.0264 µg/mL |
| Limit of Quantification (LOQ) | 0.0800 µg/mL |
Logical Relationship and Method Selection
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Conclusion
Both HPLC and UV-Vis spectrophotometry can be employed for the quantification of this compound, each with its distinct advantages and limitations.
HPLC-UV stands out as the superior method in terms of specificity, sensitivity, and a wider linear range . Its ability to separate this compound from impurities and other components in a sample matrix makes it the gold standard for accurate and reliable quantification, especially in complex samples such as herbal extracts or biological matrices. This method is highly recommended for research, drug development, and quality control purposes where precision and accuracy are critical.
UV-Vis spectrophotometry , particularly the method involving a complexing agent, offers a simpler, faster, and more cost-effective alternative.[5] However, its major drawback is the lack of specificity , as it measures the total chalcone content.[5] This can lead to an overestimation of the this compound concentration if other chalcones or interfering substances are present. Therefore, this method is better suited for the preliminary screening of samples, in-process controls where the composition is well-defined, or for the estimation of total chalcone content rather than the specific quantification of this compound.
Ultimately, the choice of method should be guided by the specific analytical needs, the nature of the sample, and the available resources. For definitive and regulatory purposes, the high specificity and accuracy of HPLC are indispensable. For rapid and routine analyses where high specificity is not a primary concern, UV-Vis spectrophotometry can be a valuable tool.
References
- 1. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture[v1] | Preprints.org [preprints.org]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
4-Hydroxychalcone: A Comparative Analysis Against Other Tyrosinase Inhibitors
In the quest for effective modulators of pigmentation, tyrosinase inhibitors have emerged as a focal point for researchers in dermatology, cosmetology, and agricultural science. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] Its inhibition can lead to skin lightening and can prevent the undesirable browning of fruits and vegetables.[1][4] Among the myriad of compounds investigated, 4-hydroxychalcone has demonstrated significant potential as a tyrosinase inhibitor. This guide provides a comparative analysis of this compound against other well-established tyrosinase inhibitors, supported by experimental data and detailed protocols.
Comparative Performance of Tyrosinase Inhibitors
The efficacy of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5] A lower IC50 value signifies a higher potency of the inhibitor. The following table summarizes the IC50 values for this compound and other prominent tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and the experimental conditions.[1][4]
| Inhibitor | IC50 Value (µM) | Tyrosinase Source | Substrate |
| This compound | Not explicitly found in search results, but chalcones, in general, are potent.[6][7] | Mushroom | L-DOPA |
| Kojic Acid | 12.1 - 48.62 | Mushroom | L-DOPA |
| 30.6 | Mushroom | Not Specified | |
| 9.28 - 37.86 | Mushroom | Not Specified | |
| α-Arbutin | 480 | Mouse Melanoma | Not Specified |
| β-Arbutin | 700 - 900 | Mushroom | Monophenolase & Diphenolase |
| Hydroquinone | >500 | Human | Not Specified |
| 70 | Not Specified | Not Specified | |
| Thiamidol | 1.1 | Human | Not Specified |
| 108 | Mushroom | Not Specified | |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | 0.013 (monophenolase) | Mushroom | L-tyrosine |
| 0.93 (diphenolase) | Mushroom | L-DOPA | |
| 2',4',6'-trihydroxydihydrochalcone | 17.70 µg/mL | Not Specified | Not Specified |
Note: The IC50 values presented are a range collected from various studies and should be interpreted within the context of their specific experimental setups.
Chalcones, the class of compounds to which this compound belongs, have been identified as potent tyrosinase inhibitors.[6] Studies have shown that the position of the hydroxyl groups on the aromatic rings of the chalcone structure is a critical determinant of their inhibitory efficacy, with a 4-substituted B ring being particularly favorable.[6] While a specific IC50 value for this compound was not pinpointed in the provided search results, the potent activity of other hydroxylated chalcones, such as 2',4',2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC) with an IC50 of 0.95 µM, underscores the potential of this chemical class.[7] In comparison, kojic acid, a widely used positive control in tyrosinase inhibition assays, exhibits IC50 values ranging from approximately 12 to 49 µM against mushroom tyrosinase.[8][9][10] Arbutin, another common inhibitor, generally shows weaker activity, with IC50 values in the hundreds of micromolar range.[11][12] Hydroquinone also demonstrates relatively weak inhibition of human tyrosinase.[1]
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of tyrosinase inhibitors. The following is a typical tyrosinase inhibition assay methodology based on the dopachrome method.
Mushroom Tyrosinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (e.g., this compound) and a positive control (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 30 U/mL).
-
Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and the positive control at various concentrations.
3. Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution (or solvent for the control) to each well.
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Add 100 µL of phosphate buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.
4. Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate + solvent).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context, the following diagrams have been generated.
Caption: Workflow of a typical tyrosinase inhibition assay.
Caption: Simplified overview of the melanin biosynthesis pathway.
Conclusion
This compound and its derivatives represent a promising class of tyrosinase inhibitors. While direct comparative IC50 data for this compound against other common inhibitors can be variable, the consistently high potency of other hydroxylated chalcones suggests its strong potential. The structure-activity relationship, particularly the hydroxylation pattern, plays a crucial role in their inhibitory mechanism. For researchers and drug development professionals, chalcones offer a versatile scaffold for the design of novel and potent tyrosinase inhibitors for various applications in medicine and industry. Further studies are warranted to fully elucidate the inhibitory profile of this compound and optimize its efficacy and safety for therapeutic and commercial use.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of 4-Hydroxychalcone Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activities of different 4-hydroxychalcone isomers. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these compounds.
Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have garnered significant attention for their diverse pharmacological properties, including potent anti-inflammatory effects. Among these, hydroxychalcones are of particular interest, as the position of the hydroxyl group on their aromatic rings plays a crucial role in their biological activity. This guide focuses on comparing the anti-inflammatory prowess of various this compound isomers, shedding light on how subtle structural modifications can lead to significant differences in their ability to modulate inflammatory responses.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound isomers has been evaluated through a variety of in vitro and in vivo assays. The following table summarizes key quantitative data from multiple studies, offering a comparative overview of their potency against various inflammatory markers and enzymes. A structure-activity relationship study has suggested that the strong anti-inflammatory properties of some chalcone derivatives are due to the presence of electron-donating hydroxy and methoxy groups on both aromatic rings[1].
| Compound/Isomer | Target/Assay | Activity Metric (e.g., IC50, % Inhibition) | Reference Cell Line/Model | Citation |
| 4'-Hydroxychalcone | TNFα-induced NF-κB activation | Dose-dependent inhibition | Leukemia cells | [2][3] |
| 4-Hydroxy-4'-methoxychalcone | TNF-α and IL-6 release | Inhibition | Not specified | [1][4] |
| 4-Hydroxy-3,4'-bis(methoxychalcone) | TNF-α and IL-6 release | Inhibition | Not specified | [1][4] |
| 2',4,4'-Trihydroxychalcone | ICAM-1 and VCAM-1 levels | Decrease | Not specified | [1][4] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | COX activity (in vitro) | Highest anti-inflammatory activity in series | Not specified | [1] |
| 2',5'-Dihydroxychalcone | β-glucuronidase and lysozyme release | Potent inhibition | Rat neutrophils | [5] |
| 2',3-Dihydroxychalcone | Polymyxin B-induced hind-paw edema | Remarkable inhibitory effect | Mice | [5] |
| 2',5'-Dihydroxy-4-chloro-chalcone | Polymyxin B-induced hind-paw edema | Remarkable inhibitory effect | Mice | [5] |
| Compound 4b (a novel chalcone derivative) | COX-2 | IC50 = 1.933 μM | In vitro | [6] |
| Compound 4b | 5-LOX | IC50 = 2.112 μM | In vitro | [6] |
| Compound 4b | iNOS in LPS-stimulated RAW cells | IC50 = 114.18 nM | RAW cells | [6] |
| Compound 4b | PGE2 in LPS-stimulated RAW cells | IC50 = 37.13 nM | RAW cells | [6] |
| Compound 4b | TNF-α in LPS-stimulated RAW cells | IC50 = 58.15 nM | RAW cells | [6] |
| This compound (4HCH) | Serum IL-1β and TNF-α levels | Marked decrease | Cryptochrome-null mice | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of the anti-inflammatory activity of chalcone derivatives.
In Vitro Anti-inflammatory Assays
1. Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
Cell Line: Murine macrophage-like cell line (e.g., RAW 264.7).
-
Method: Cells are seeded in 96-well plates and stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the test chalcone isomers. After a specified incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, stimulated cells.[1][4][8]
2. Cyclooxygenase (COX) Inhibition Assay:
-
Method: The ability of chalcone isomers to inhibit COX-1 and COX-2 enzymes is often assessed using commercially available colorimetric or fluorometric assay kits. These assays typically involve the reaction of arachidonic acid with the respective COX isoenzyme in the presence of the test compound. The production of prostaglandin H2 (PGH2), or a subsequent product, is measured to determine the enzyme's activity. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, is then calculated.[6][9]
3. Cytokine Release Assays (e.g., TNF-α, IL-6):
-
Cell Line: Macrophages (e.g., RAW 264.7) or other immune cells.
-
Method: Cells are stimulated with LPS or another appropriate stimulus in the presence of the test compounds. After incubation, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[1][4][10]
In Vivo Anti-inflammatory Assays
1. Carrageenan-Induced Rat Paw Edema:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Method: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema. The test chalcone isomers or a reference drug (e.g., indomethacin) are typically administered orally or intraperitoneally at a specific time before the carrageenan injection. The paw volume is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[6][9][11]
Key Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound isomers are often mediated through the modulation of key signaling pathways involved in the inflammatory cascade. Below are diagrams illustrating these pathways and a typical experimental workflow for evaluating these compounds.
Caption: A typical workflow for the synthesis, screening, and mechanistic evaluation of novel anti-inflammatory chalcone derivatives.
Caption: The inhibitory effect of this compound isomers on the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
References
- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of the 4-Hydroxyl Group: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxychalcone Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of bioactive compounds is paramount. This guide provides a comparative analysis of 4-hydroxychalcone derivatives, a class of compounds demonstrating significant therapeutic potential across antioxidant, anti-inflammatory, and anticancer applications. By presenting quantitative experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of how subtle structural modifications influence biological efficacy.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have long been a subject of intense scientific scrutiny. The presence of a hydroxyl group at the fourth position of one of the aromatic rings, creating this compound, has been identified as a critical determinant of its biological activity. This guide delves into the SAR of this promising scaffold, comparing the performance of various derivatives and elucidating the molecular mechanisms that underpin their therapeutic effects.
Comparative Analysis of Biological Activity: A Quantitative Overview
The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on both aromatic rings (Ring A and Ring B). The following tables summarize the quantitative data from various studies, offering a clear comparison of their antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity of this compound Derivatives
The antioxidant potential of this compound derivatives is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower IC50 value indicates higher antioxidant activity.
| Compound | Substituents on Ring B | Antioxidant Activity (DPPH Assay) IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 4-OH | 8.22 | [1] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 4-OCH3 | 6.89 | [1] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3,4-di-OCH3 | 3.39 | [1] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | 2,3-di-OCH3 | - | [2] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | 4-OCH3 | - | [2] |
Note: Some studies report qualitative findings or do not provide specific IC50 values, hence the "-" in the table.
SAR Insights for Antioxidant Activity:
-
The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on Ring B generally enhances antioxidant activity.[3]
-
The dimethoxy-substituted derivative exhibited the highest antioxidant activity in one study, suggesting that the number and position of these groups are crucial.[1]
-
The 4-hydroxy group on Ring A is a key feature for radical scavenging.
Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory properties of these derivatives are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The inhibition of cyclooxygenase (COX) enzymes is another important measure of anti-inflammatory potential.
| Compound | Assay | Key Findings | Reference |
| 4'-hydroxychalcone | TNFα-induced NF-κB activation | Dose-dependent inhibition | [4][5] |
| 2',5'-dihydroxychalcone derivatives | Inhibition of NO production | Potent inhibitory effects | |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | in vitro COX assay | Highest anti-inflammatory activity in the series | [2] |
| 2',4'-dihydroxychalcone derivatives | Xylene-induced ear edema in mice | High anti-inflammatory activity | [6] |
SAR Insights for Anti-inflammatory Activity:
-
The presence of hydroxyl groups at the 2' and 4' or 2' and 5' positions of Ring A appears to be favorable for anti-inflammatory activity.[6]
-
Substituents on Ring B also play a significant role, with methoxy groups often contributing to enhanced activity.[2]
-
The core mechanism of action for many of these compounds involves the inhibition of the NF-κB signaling pathway.[4][5]
Anticancer Activity of this compound Derivatives
The cytotoxic effects of this compound derivatives against various cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cancer Cell Line | Anticancer Activity (MTT Assay) IC50 (µM) | Reference |
| 4,4'-dihydroxychalcone | T47D (Breast) | 160.88 (24h), 62.20 (48h) | |
| Chalcone with 2-pyridine on Ring B | MCF-7 (Breast) | Moderate cytotoxic activity | [3] |
| Prenylated chalcones | MCF-7 (Breast) | 4.19 ± 1.04 | [7] |
| Prenylated chalcones | ZR-75-1 (Breast) | 9.40 ± 1.74 | [7] |
| Prenylated chalcones | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [7] |
| 4-anilinoquinolinylchalcone derivatives | Huh-7, MDA-MB-231 | < 2.03 | [8] |
SAR Insights for Anticancer Activity:
-
The presence of a hydroxyl group at the 4-position is often considered crucial for anticancer activity.
-
The introduction of heterocyclic rings, such as pyridine or quinoline, can significantly enhance cytotoxic effects.[3][8]
-
Lipophilic substituents, like prenyl groups, have been shown to increase anticancer potency.[7]
-
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay spectrophotometrically measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.[9] The absorbance of this working solution at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2).
-
Sample Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[1]
-
Reaction Mixture: A specific volume of each sample dilution is mixed with a defined volume of the DPPH working solution.[9] A control containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[10]
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the derivative.
MTT Assay for Anticancer Activity (Cell Viability)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).[12] Control wells containing untreated cells and blank wells with only media are also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours.[13]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the purple formazan crystals formed by viable cells.[12][14]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the underlying biological processes, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Free radical scavenging activity [protocols.io]
- 11. ijcea.org [ijcea.org]
- 12. anjs.edu.iq [anjs.edu.iq]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
The Synergistic Anticancer Potential of 4-Hydroxychalcone and Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the combined anticancer effects of 4-Hydroxychalcone and the conventional chemotherapeutic agent, cisplatin. Emerging research suggests that this combination may offer a synergistic approach to cancer therapy, potentially enhancing treatment efficacy and overcoming drug resistance. This document summarizes key experimental findings, details relevant methodologies, and illustrates the proposed mechanisms of action.
Data Presentation: Enhanced Cytotoxicity in Combination
The combination of this compound and cisplatin has demonstrated a significant increase in cytotoxicity against cancer cells compared to either agent alone. The following tables summarize the quantitative data from key studies.
Table 1: Cytotoxicity of this compound and Cisplatin in Human Neuroblastoma (SK-N-BE(2)) Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| This compound | 10 µM | ~80 |
| Cisplatin | 5 µM | ~90 |
| This compound + Cisplatin | 10 µM + 5 µM | ~60 |
Data adapted from a study on MYCN-amplified neuroblastoma cells, which showed greater reductions in cell viability with the combination treatment compared to individual agents.[1][2]
Table 2: IC50 Values of this compound and Cisplatin in Human Embryonic Kidney (HEK293) Cells
| Compound | IC50 Concentration |
| This compound | 133.6 µM |
| Cisplatin | 19.4 µM |
This data, from a study on non-cancerous HEK293 cells, indicates that this compound has a significantly lower cytotoxic profile than cisplatin in these cells, suggesting a potential for selective enhancement of anticancer effects while mitigating toxicity to normal tissues.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for key experiments used to assess the synergistic effects of this compound and cisplatin.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, cisplatin, and their combination. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24-48 hours).
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Procedure:
-
Plate and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, containing diaphorase and INT, to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Measure the absorbance at 490 nm.
-
A positive control of cells lysed to achieve maximum LDH release should be included to calculate the percentage of cytotoxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed synergistic mechanism and a typical experimental workflow for investigating the combination of this compound and cisplatin.
Caption: Proposed synergistic mechanism of this compound and cisplatin.
Caption: Experimental workflow for evaluating synergistic anticancer effects.
Discussion and Future Directions
The preliminary evidence suggests that this compound, in combination with cisplatin, presents a promising avenue for enhancing anticancer therapy. The synergistic effect appears to be, at least in part, mediated by an increase in oxidative stress within cancer cells.[1][2] The lower toxicity of this compound in non-cancerous cells is a favorable characteristic for a combination therapy agent.[3][4]
Further research is warranted to fully elucidate the molecular pathways underlying this synergy. Investigations into the effects on cell cycle regulation, DNA repair mechanisms, and specific apoptotic pathways will be crucial. Additionally, in vivo studies using animal models are necessary to validate the efficacy and assess the safety profile of this combination therapy before it can be considered for clinical translation. The development of novel drug delivery systems for the co-administration of these two agents could also optimize their therapeutic index.
References
- 1. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Conformational Landscape of 4-Hydroxychalcone: A Theoretical Perspective
An in-depth analysis of the conformational preferences of 4-Hydroxychalcone, a significant scaffold in medicinal chemistry, has been achieved through various theoretical calculations. This guide provides a comparative overview of the computational findings, offering researchers and drug development professionals a clear understanding of its structural dynamics.
The inherent flexibility of the α,β-unsaturated keto-enone linker in chalcones gives rise to distinct spatial arrangements, primarily the s-cis and s-trans conformers. Theoretical studies employing Density Functional Theory (DFT) have been instrumental in elucidating the relative stabilities and geometric parameters of these conformers for this compound. A consensus across multiple computational studies indicates that the s-cis conformation is the more stable form.[1][2] This preference is attributed to its greater planarity, which enhances electron delocalization across the molecule.[2][3]
Conformational Stability and Energetics
Theoretical calculations consistently predict the s-cis conformer of this compound to be at a lower energy state compared to the s-trans conformer. The energy difference, while varying slightly with the level of theory and basis set employed, underscores the thermodynamic preference for the s-cis arrangement.
For instance, a study utilizing the M06-2X/6-311G++(2d,2p) level of theory found that the s-cis conformers are energetically favored.[2] This stability is rationalized by the enhanced electron delocalization involving the π orbitals, a consequence of the higher planarity in the s-cis structure.[2][3] Natural Bond Orbital (NBO) analyses further support this, revealing stabilizing hyperconjugative interactions.[1]
Below is a summary of the relative energies and populations of the major conformers of this compound from a representative theoretical study.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| s-cis (a) | 0.23 | 35.0 |
| s-cis (b) | 0.00 | 52.0 |
| s-trans (c) | 1.24 | 6.4 |
| s-trans (d) | 1.22 | 6.6 |
Table 1: Relative energies and calculated populations of the s-cis and s-trans conformers of this compound at the M06-2X/6-311G++(2d,2p) level of theory.[2]
Geometric Parameters
The conformational preference is also reflected in the key dihedral angles that define the overall shape of the molecule. The planarity of the s-cis conformer is characterized by dihedral angles approaching 0° or 180°, indicating that the aromatic rings and the enone bridge lie in the same plane.
| Dihedral Angle | Description | Value (°) for s-cis | Value (°) for s-trans |
| O=C-C=C | Defines the enone bridge conformation | ~0-10 | ~180 |
| C6'-C1'-C=O | Rotation of the acetophenone moiety | Varies | Varies |
| C-C-C1-C2 | Rotation of the benzaldehyde moiety | Varies | Varies |
Table 2: Typical dihedral angles defining the conformation of this compound. Exact values are dependent on the specific computational method.
Experimental Protocols: A Look into the Computational Methodology
The theoretical investigation into the conformational space of this compound predominantly employs Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Computational Workflow:
A typical computational protocol for the conformational analysis of this compound involves the following steps:
-
Initial Structure Generation: The starting 3D structures of the s-cis and s-trans conformers of this compound are generated.
-
Potential Energy Surface (PES) Scan: To explore the conformational landscape, a relaxed PES scan is often performed by systematically rotating key dihedral angles, such as the one around the C-C single bond of the enone moiety. This helps in identifying all possible low-energy conformers.
-
Geometry Optimization: The structures corresponding to the energy minima on the PES are then fully optimized without any constraints. This step is crucial to locate the exact stationary points on the potential energy surface. A popular and effective combination of functional and basis set for this purpose is M06-2X with 6-311++G(2d,2p).[1][4]
-
Frequency Calculations: To confirm that the optimized structures are true minima (and not transition states), frequency calculations are performed. The absence of imaginary frequencies confirms a stable conformer. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections, which are used to calculate the relative free energies of the conformers.
-
NBO Analysis: To gain deeper insight into the electronic factors governing the conformational stability, Natural Bond Orbital (NBO) analysis is often carried out on the optimized geometries.[1] This method allows for the study of charge delocalization and hyperconjugative interactions.
The workflow for a typical conformational analysis is depicted in the diagram below.
Signaling Pathways and Logical Relationships
The interplay of structural features and electronic properties determines the overall stability of the different conformers of this compound. The following diagram illustrates the logical relationship between the structural characteristics and the resulting conformational preference.
References
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Study on the Conformational Equilibrium of 1’, 2' and 3'-Nitro-4-hydroxy-3-methoxy Chalcone Isomers | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
4-Hydroxychalcone: A Comparative Analysis of its Effects on Cancerous versus Non-Transformed Cells
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This report provides a detailed comparison of the biological effects of 4-Hydroxychalcone on cancerous and non-transformed cells, supported by experimental data. The evidence presented herein demonstrates the selective cytotoxic and pro-apoptotic activity of this compound against various cancer cell lines, while exhibiting minimal impact on their non-transformed counterparts. This selective action underscores its potential as a promising candidate for further investigation in cancer therapy.
Data Summary: Cytotoxicity and Apoptosis
The selective anticancer activity of this compound is evident from the differential dose- and time-dependent inhibition of cell growth observed in cancerous versus non-transformed cells. The following tables summarize the key quantitative data from multiple studies.
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| T47D | Breast Cancer | 160.88 ± 1 | 24 | [1] |
| 62.20 ± 1 | 48 | [1] | ||
| HCT116 | Colon Cancer | 37.07 | 48 | [2] |
| Vero | Non-transformed Monkey Kidney Epithelial | > IC50 of HCT116 | 48 | [2] |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Potent Cytotoxin | Not Specified | [3][4] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Potent Cytotoxin | Not Specified | [3][4] |
| SH-SY5Y | Neuroblastoma (non-MYCN-amplified) | Less Potent than in MYCN-amplified | Not Specified | [3][4] |
| HEK293t | Non-transformed Human Embryonic Kidney | Less Potent than in MYCN-amplified | Not Specified | [3][4] |
Table 2: Induction of Apoptosis by this compound Derivatives
| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |
| HCT116 | 2'-hydroxychalcone derivative (C1) | 42.4 ± 2.25 | AO/EB Staining | [2] |
| HCT116 | 2'-hydroxychalcone derivative (C2) | 40 ± 2.5 | AO/EB Staining | [2] |
| HCT116 | 2'-hydroxychalcone derivative (C3) | 38.7 ± 0.94 | AO/EB Staining | [2] |
| HCT116 | 5-FU (Positive Control) | 45 ± 0.87 | AO/EB Staining | [2] |
| HCT116 | 2'-hydroxychalcone derivative (C1) | 37.70 | Annexin V/PI | [2] |
| HCT116 | 2'-hydroxychalcone derivative (C2) | 36.60 | Annexin V/PI | [2] |
| HCT116 | 2'-hydroxychalcone derivative (C3) | 31.80 | Annexin V/PI | [2] |
| HCT116 | 5-FU (Positive Control) | 38.08 | Annexin V/PI | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the studies of this compound's effects.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[9] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[8][9]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by this compound.[11][12]
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspases, PARP, β-catenin).[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
Signaling Pathways and Mechanisms of Action
This compound exerts its selective anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
Inhibition of the NF-κB Pathway
In many cancer cells, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to inhibit this pathway.[13][14][15] It prevents the degradation of IκBα, which in turn sequesters the p50/p65 NF-κB subunits in the cytoplasm, inhibiting their nuclear translocation and subsequent activation of target genes.[13][14]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[16] Studies have demonstrated that this compound can suppress this pathway by decreasing the protein levels of β-catenin and downregulating its target genes, such as c-Myc, Axin2, and CD44.[16][17] This leads to a reduction in cancer cell proliferation.
Caption: this compound modulates the Wnt/β-catenin signaling pathway.
Induction of Oxidative Stress
In some cancer cell types, such as MYCN-amplified neuroblastoma cells, this compound induces cell death by increasing cellular reactive oxygen species (ROS) and decreasing the antioxidant glutathione.[3][18] This leads to mitochondrial dysfunction and subsequent cell death.[3][18] Co-treatment with antioxidants can prevent the cytotoxic effects of this compound, confirming the role of oxidative stress in its mechanism of action.[3][18]
Caption: A generalized experimental workflow for studying this compound's effects.
Conclusion
The compiled data strongly indicate that this compound exhibits selective cytotoxic and pro-apoptotic effects against cancerous cells while sparing non-transformed cells. Its multi-faceted mechanism of action, involving the inhibition of key pro-survival signaling pathways like NF-κB and Wnt/β-catenin, and the induction of oxidative stress, makes it a compelling candidate for further preclinical and clinical investigation as a potential anticancer agent. The detailed protocols and data presented in this guide are intended to facilitate future research in this promising area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. chondrex.com [chondrex.com]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemopreventive effect of 4'hydroxychalcone on intestinal tumorig...: Ingenta Connect [ingentaconnect.com]
- 18. scienceopen.com [scienceopen.com]
Evaluating the Selectivity of 4-Hydroxychalcone for Specific Enzyme Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the enzyme selectivity of 4-Hydroxychalcone, a naturally derived chalcone with demonstrated biological activity. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Executive Summary
This compound has been identified as an inhibitor of several key enzymes, most notably tyrosinase and the proteasome. This guide presents a comparative analysis of its inhibitory potency against these and other enzyme targets, alongside data for other chalcone derivatives and established inhibitors. While this compound shows promising activity against specific enzymes, a comprehensive assessment of its selectivity across a broad spectrum of enzyme families is still an area of active research.
Comparative Analysis of Enzyme Inhibition
The inhibitory activity of this compound and its analogs has been evaluated against several enzymes. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Inhibition of Tyrosinase by this compound and Comparative Compounds
| Compound | IC50 (µM) | Source Organism of Enzyme | Substrate | Reference |
| This compound | 64.35 µg/mL (~287 µM) | Mushroom | L-DOPA | [1] |
| 4-Hydroxy-3-methoxychalcone | 21.56 µg/mL (~85 µM) | Mushroom | L-DOPA | [1] |
| 2',4',4-Trihydroxychalcone | - | Mushroom | L-DOPA | [2] |
| Butein (3,4,2',4'-Tetrahydroxychalcone) | - | Mushroom | L-DOPA | [2] |
| Kojic Acid (Positive Control) | 0.60 mM | Mushroom | L-DOPA | [3] |
Table 2: Inhibition of Proteasome by this compound and Comparative Compounds
| Compound | Target | Assay Type | IC50 | Reference |
| 4'-Hydroxychalcone | 26S Proteasome | Dose-dependent inhibition of proteasome activity | Dose-dependent | [4][5] |
| Bortezomib (Positive Control) | 20S Proteasome (Chymotrypsin-like site) | Inhibition of proteasomal activity | - | [4] |
Note: Direct IC50 values for this compound against the proteasome are not consistently reported in the reviewed literature; instead, its activity is described as dose-dependent.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme assays cited in this guide.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for inhibitors of melanin synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA solution (e.g., 10 mM in phosphate buffer)
-
Test compound solutions (various concentrations, typically dissolved in DMSO)
-
Positive control (e.g., Kojic acid)
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of phosphate buffer.
-
Add 40 µL of mushroom tyrosinase solution.
-
Add 20 µL of the test compound solution (or DMSO for control).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
20S Proteasome Chymotrypsin-Like Activity Assay
This assay measures the activity of the chymotrypsin-like site of the 20S proteasome.
Principle: The assay utilizes a fluorogenic substrate, such as Suc-LLVY-AMC, which is cleaved by the chymotrypsin-like activity of the proteasome to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to the proteasome activity and can be monitored using a fluorometer.
Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
20S Proteasome (human or other species)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC, 10 mM stock in DMSO)
-
Test compound solutions (various concentrations in DMSO)
-
Positive control (e.g., Bortezomib)
-
-
Assay Procedure (96-well black plate format):
-
Add assay buffer to each well.
-
Add the test compound solution (or DMSO for control).
-
Add the 20S proteasome solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 100 µM.
-
Immediately measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over a period of time (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control rate.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity, the following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.
Figure 1: General workflow for enzyme inhibition screening.
Figure 2: Inhibition of the NF-κB pathway by this compound via proteasome inhibition.
Figure 3: Inhibition of the EGFR/AKT/ERK1/2 signaling pathway by this compound.
Discussion of Selectivity
Based on the available data, this compound demonstrates inhibitory activity against multiple enzymes, including tyrosinase and the proteasome. The term "selectivity" implies a significantly higher potency for one target over others.
-
Tyrosinase: this compound is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. However, when compared to other chalcone derivatives, its potency can vary. For instance, the addition of other hydroxyl or methoxy groups to the chalcone scaffold can significantly alter its inhibitory activity.[1][2] This suggests that while this compound is active, it may not be the most selective or potent chalcone-based tyrosinase inhibitor.
-
Proteasome: 4'-Hydroxychalcone has been shown to inhibit the proteasome, leading to the suppression of the NF-κB signaling pathway.[4][5] The proteasome is a large multi-protein complex with several distinct catalytic activities. The precise subunit and activity targeted by this compound, and its selectivity against different proteasomal activities, require further investigation. Comparison with highly specific proteasome inhibitors like bortezomib is necessary to fully characterize its selectivity profile for this target.
-
Other Enzymes: Limited data is available on the activity of this compound against a broad panel of other enzymes such as kinases and other proteases. To establish a clear selectivity profile, it is essential to test this compound in standardized, high-throughput screening platforms against a diverse range of enzyme targets.
Conclusion and Future Directions
This compound exhibits inhibitory activity against several biologically relevant enzymes, with the most characterized being tyrosinase and the proteasome. This guide provides a comparative overview of its potency against these targets. However, to definitively evaluate its selectivity, further research is required. Specifically, comprehensive screening of this compound against large panels of kinases, proteases, and other enzyme families is crucial. Such studies will provide the necessary data to determine its potential as a selective tool for studying specific biological pathways or as a lead compound for the development of targeted therapeutics. Researchers are encouraged to utilize the provided protocols as a foundation for further comparative studies to elucidate the full enzymatic inhibition profile of this and other promising chalcone derivatives.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [slovetres.si]
- 3. researchgate.net [researchgate.net]
- 4. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Hydroxychalcone: A Review of Published Protocols
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of foundational molecules is paramount. 4-Hydroxychalcone, a precursor to a wide array of biologically active compounds, can be synthesized through various methodologies. This guide provides a comparative analysis of three prominent protocols for the synthesis of this compound: the conventional Claisen-Schmidt condensation, a microwave-assisted approach, and a solvent-free grinding method. This objective comparison, supported by experimental data from published literature, aims to inform the selection of the most suitable protocol based on laboratory resources, time constraints, and green chemistry considerations.
Performance Comparison
The following table summarizes the key quantitative parameters for the three synthesis protocols, offering a clear comparison of their efficiency and resource requirements.
| Parameter | Conventional Claisen-Schmidt Condensation | Microwave-Assisted Synthesis | Solvent-Free Grinding |
| Reactants | 4-hydroxybenzaldehyde, Acetophenone | 4-hydroxyacetophenone, 4-hydroxybenzaldehyde | 4-hydroxybenzaldehyde, 4-hydroxyacetophenone |
| Catalyst | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) |
| Solvent | Methanol | Ethanol | None |
| Reaction Time | 24 hours | 90 seconds[1] | 30 minutes[2] |
| Reaction Temperature | Room Temperature | Not specified (Microwave Power: 750W)[1] | Room Temperature |
| Yield | 40-70% | Good (not quantified in abstract)[1] | 32.5% - 66.67%[2][3] |
| Purification | Recrystallization | Not specified | Recrystallization from ethanol[2] |
Experimental Protocols
Conventional Claisen-Schmidt Condensation
This method represents the traditional approach to chalcone synthesis, characterized by its simplicity but longer reaction duration.
Methodology: In a round bottom flask, 4-hydroxybenzaldehyde (0.01 mmol) and acetophenone (0.01 mmol) are dissolved in 10 mL of methanol.[4] A solution of sodium hydroxide is added as the catalyst.[4] The reaction mixture is then stirred at room temperature for a period of 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration and purified by recrystallization.
Microwave-Assisted Synthesis
Leveraging microwave technology significantly accelerates the reaction, offering a time-efficient alternative to conventional heating.
Methodology: The microwave-induced condensation involves reacting 4-hydroxyacetophenone (0.01 mol) with 4-hydroxybenzaldehyde (0.01 mol) in ethanol, which acts as an energy transfer medium.[1] Potassium hydroxide (KOH) is utilized as the condensing agent.[1] The reaction is carried out in a specialized conical flask fitted with a calcium chloride guard tube to absorb solvent vapors, and subjected to microwave irradiation at 750 watts for an optimal time of 90 seconds.[1]
Solvent-Free Grinding Method
This "green chemistry" approach eliminates the need for solvents, reducing environmental impact and simplifying the work-up process.
Methodology: The synthesis is performed by grinding 4-hydroxybenzaldehyde (1.22g, 10mmol) with 4-hydroxyacetophenone (1.36g, 10mmol) and a solid catalyst such as sodium hydroxide in a mortar and pestle at room temperature for approximately 30 minutes.[2][3] The completeness of the reaction is monitored using Thin Layer Chromatography (TLC).[2] The resulting reaction mixture is then diluted with cold water and neutralized with a cold 10% (v/v) hydrochloric acid solution.[2] The solid product is collected by vacuum filtration and purified by recrystallization from ethanol.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow and comparison of the three synthesis protocols for this compound.
Caption: Comparative workflow of this compound synthesis methods.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxychalcone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, procedural information for the proper disposal of 4-Hydroxychalcone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Safety and Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Some safety data sheets also indicate that it may be harmful if swallowed and is toxic to aquatic life with long-lasting effects.[3] Adherence to prescribed safety protocols is crucial to mitigate these risks.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| Physical State | Powder / Crystalline Solid[1][4] |
| Appearance | Yellow[1] |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.25 g/mol [5] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 30 mg/ml).[4] Sparingly soluble in aqueous buffers; for maximum aqueous solubility, first dissolve in ethanol and then dilute (approx. 0.2 mg/ml in a 1:4 solution of ethanol:PBS (pH 7.2)).[4] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place, at temperatures below +8°C.[1][6] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedures should be followed to ensure safe and compliant disposal.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if handling large quantities or if there is a risk of dust generation.[5]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]
2. Waste Classification: Waste containing this compound is classified as hazardous.[1] It should not be disposed of in standard laboratory trash or down the drain.[2]
3. Small Quantities (e.g., residual amounts on labware):
-
Wipe down contaminated surfaces and labware with a solvent in which this compound is soluble (e.g., ethanol).
-
The solvent rinse, along with any contaminated wipes, must be collected in a designated hazardous waste container.
4. Bulk Quantities and Unused Product:
-
Unused or expired this compound should be disposed of in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
5. Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Avoid breathing dust.[1]
-
Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[1][2]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
6. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate must be collected as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware. Contaminated packaging should be disposed of at a hazardous or special waste collection point.[1]
7. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through an approved waste disposal plant.[1][2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
